NCGC00229600
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGSMOTQLYMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCGC00229600: A Technical Guide to its Mechanism of Action as a TSHR Allosteric Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of NCGC00229600, a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR). The information presented herein is compiled from peer-reviewed scientific literature and is intended for research and drug development professionals.
Core Mechanism of Action
This compound functions as a potent and specific allosteric inverse agonist of the human thyrotropin receptor (TSHR), a G-protein coupled receptor (GPCR) central to thyroid gland function.[1][2][3] Its mechanism of action is characterized by the following key features:
-
Allosteric Binding: this compound binds to a site on the TSHR that is distinct from the orthosteric binding site for thyrotropin (TSH). This is evidenced by the fact that it does not compete with TSH for binding to the receptor.[2]
-
Inverse Agonism: Unlike a neutral antagonist which only blocks agonist activity, this compound exhibits inverse agonism. This means it not only inhibits the signaling induced by agonists like TSH and thyroid-stimulating autoantibodies (TSAbs) found in Graves' disease, but it also reduces the basal, constitutive activity of the TSHR.[1][2]
-
Inhibition of cAMP Signaling: The primary downstream signaling pathway of the TSHR involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). This compound effectively inhibits both basal and agonist-stimulated cAMP production in cells expressing the TSHR.[2][3]
The inhibitory effect of this compound on TSHR signaling makes it a promising candidate for the development of therapeutics for hyperthyroidism, particularly in the context of Graves' disease, which is caused by the persistent stimulation of the TSHR by TSAbs.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from key in vitro studies.
| Parameter | Cell Line | Condition | Concentration of this compound | Result | Reference |
| cAMP Production Inhibition | HEK-EM293 cells stably overexpressing human TSHR | Basal | 30 µM | 53% inhibition | [3] |
| HEK-EM293 cells stably overexpressing human TSHR | TSH-stimulated | 30 µM | 53% inhibition | [3] | |
| HEK-EM293 cells stably overexpressing human TSHR | Graves' disease sera (n=30) stimulated | 30 µM | 39 ± 2.6% inhibition | [2] | |
| Thyroperoxidase (TPO) mRNA Upregulation Inhibition | Primary cultures of human thyrocytes | Basal and Graves' disease sera stimulated | 30 µM | 65 ± 2.0% inhibition | [2] |
Table 1: Inhibition of TSHR-mediated signaling by this compound.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway affected by this compound and the logical flow of its inhibitory action.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Logical flow of the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture
4.1.1. HEK-EM293 Cells Stably Overexpressing Human TSHR
-
Cell Line: HEK-EM293 cells stably transfected with a plasmid encoding the full-length human TSHR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) at 1 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.05% Trypsin-EDTA. The trypsin is neutralized with an equal volume of complete culture medium, and the cells are pelleted by centrifugation. The cell pellet is then resuspended in fresh medium and seeded into new culture flasks at a ratio of 1:4 to 1:8.
4.1.2. Primary Human Thyrocytes
-
Source: Thyroid tissue obtained from patients undergoing thyroidectomy, with informed consent.
-
Isolation: The tissue is minced and digested with collagenase type IV (e.g., 3 mg/mL) in Hank's Balanced Salt Solution (HBSS) with shaking at 37°C until a single-cell suspension is obtained.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating and Culture: The isolated cells are plated on tissue culture dishes. After 24 hours, non-adherent cells are removed, and the adherent thyrocytes are cultured in fresh medium.
cAMP Measurement Assay
This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP.
-
Cell Seeding: HEK-EM293-TSHR cells are seeded into 96-well or 384-well plates at a density that allows for optimal signal detection (e.g., 800 cells/well for a 1536-well plate, adjusted accordingly for other plate formats).
-
Incubation: Cells are incubated for 18-24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 1 mM final concentration) to prevent cAMP degradation.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 20 minutes).
-
Cells are then stimulated with an agonist (e.g., TSH or Graves' disease patient serum) for a defined period (e.g., 40 minutes).
-
-
Cell Lysis and cAMP Quantification:
-
The incubation is stopped, and cells are lysed using a lysis buffer provided with a commercial cAMP assay kit.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.
-
Caption: Experimental workflow for the cAMP measurement assay.
Thyroperoxidase (TPO) mRNA Quantification
This protocol describes the measurement of TPO mRNA levels using quantitative real-time PCR (qPCR).
-
Cell Treatment: Primary human thyrocytes are treated with this compound and/or agonists as described in the cAMP assay protocol, but for a longer duration suitable for detecting changes in gene expression (e.g., 48 hours).
-
RNA Isolation:
-
Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
The qPCR reaction is prepared using a qPCR master mix (e.g., containing SYBR Green or a probe-based system), forward and reverse primers specific for human TPO, and the synthesized cDNA as a template.
-
A housekeeping gene (e.g., GAPDH, ACTB) is also amplified in parallel for normalization.
-
The qPCR is performed in a real-time PCR cycler.
-
The relative expression of TPO mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene expression.
-
Caption: Experimental workflow for TPO mRNA quantification by qPCR.
References
NCGC00229600: A Potent Allosteric Inverse Agonist of the Thyrotropin Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
NCGC00229600 is a small-molecule compound identified as a potent, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a description of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TSHR modulation, particularly in the context of Graves' disease.
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that constitutively activate the TSHR, leading to hyperthyroidism.[1] this compound has demonstrated the ability to inhibit both basal and TSH-stimulated TSHR activity, as well as the activity induced by TSAbs from patients with Graves' disease, highlighting its potential as a therapeutic agent.[1]
Mechanism of Action
This compound functions as an allosteric inverse agonist.[1] This means it binds to a site on the TSHR distinct from the orthosteric site where thyrotropin (TSH) and TSAbs bind.[1] By binding to this allosteric site, this compound not only blocks the receptor's response to agonists but also reduces its basal, or constitutive, activity. The inhibition of TSH signaling by this compound is competitive, despite its non-competitive binding site.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Parameter | Cell Line | Value | Reference |
| Inhibition of Basal cAMP Production | HEK-EM293 cells stably overexpressing human TSHRs | 53% at 30 µM | |
| Inhibition of TSH-stimulated cAMP Production | HEK-EM293 cells stably overexpressing human TSHRs | Competitive Inhibition | [1] |
| Inhibition of Graves' Disease Sera-stimulated cAMP Production | HEK-EM293 cells stably overexpressing human TSHRs | 39 ± 2.6% (average of 30 sera) | [1] |
| Inhibition of Basal Thyroperoxidase mRNA Upregulation | Primary cultures of human thyrocytes | 65 ± 2.0% | [1] |
| Inhibition of Graves' Disease Sera-stimulated Thyroperoxidase mRNA Upregulation | Primary cultures of human thyrocytes | 65 ± 2.0% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
HEK-EM293 Cells Stably Overexpressing Human TSHRs: These cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Human Thyrocytes: Normal human thyroid tissue was obtained from surgical specimens. The tissue was minced and digested with collagenase type IV to obtain a single-cell suspension. The isolated thyrocytes were plated in tissue culture dishes in DMEM containing 10% FBS. After 24 hours, non-adherent cells were removed, and the adherent thyrocytes were propagated in DMEM with 10% FBS, 100 IU/mL penicillin, and 10 µg/mL streptomycin.
cAMP Production Assay
This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in TSHR signaling.
Workflow for cAMP Production Assay
Caption: Workflow for the cAMP production assay.
Detailed Steps:
-
Cell Plating: HEK-TSHR cells or primary human thyrocytes were seeded in multi-well plates.
-
Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for 20 minutes in Hanks' Balanced Salt Solution (HBSS).
-
Stimulation: For TSH-stimulated assays, 1 mU/ml of human TSH (hTSH) and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, were added. For Graves' disease sera-stimulated assays, a 1:30 dilution of patient sera and 1 mM IBMX were added. The incubation continued for 40 minutes.
-
Cell Lysis: The incubation was stopped, and the cells were lysed to release intracellular cAMP.
-
cAMP Measurement: Total cAMP levels in the cell lysates were measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Thyroperoxidase (TPO) mRNA Expression Analysis
This protocol quantifies the expression of the thyroperoxidase (TPO) gene, a key enzyme in thyroid hormone synthesis, using quantitative real-time PCR (qPCR).
Workflow for TPO mRNA Expression Analysis
Caption: Workflow for TPO mRNA expression analysis.
Detailed Steps:
-
Cell Treatment: Primary cultures of human thyrocytes were incubated with or without this compound in the presence or absence of Graves' disease patient sera.
-
RNA Extraction: Total RNA was isolated from the treated cells.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): The relative expression of TPO mRNA was quantified by qPCR using specific primers for TPO and a reference housekeeping gene for normalization.
Signaling Pathways
The TSHR is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the Gs/cAMP pathway and the Gq/PLC pathway.
TSHR Signaling Pathways
Caption: TSHR signaling pathways and the inhibitory action of this compound.
-
Gs/cAMP Pathway: Upon activation by an agonist, the TSHR couples to the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in thyroid function, such as thyroglobulin and thyroperoxidase.
-
Gq/PLC Pathway: The TSHR can also couple to the Gq/11 alpha subunit, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates a different set of downstream targets, contributing to various cellular responses.
This compound, by acting as an inverse agonist, reduces the basal activity and antagonizes the agonist-induced activation of both these signaling cascades.
Conclusion
This compound is a valuable research tool for studying TSHR pharmacology and holds significant promise as a lead compound for the development of novel therapeutics for Graves' disease. Its allosteric inverse agonist activity provides a mechanism to effectively dampen the overactive TSHR signaling characteristic of this autoimmune disorder. The data and protocols presented in this guide offer a solid foundation for further investigation and drug development efforts targeting the thyrotropin receptor.
References
Technical Guide: NCGC00229600, a Potent Allosteric Inverse Agonist of the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical structure, properties, and biological activity of NCGC00229600, a significant small-molecule modulator of the thyrotropin receptor (TSHR). The information presented is intended to support research and development efforts in endocrinology, particularly in the context of autoimmune thyroid disorders such as Graves' disease.
Core Chemical and Physical Properties
This compound is a quinazolinone derivative identified as a potent, allosteric inverse agonist of the human thyrotropin receptor.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₉N₃O₃ | [Vendor Data] |
| Molecular Weight | 479.57 g/mol | [Vendor Data] |
| CAS Number | 1338824-20-6 | [Vendor Data] |
| Appearance | White to off-white solid | [Vendor Data] |
| SMILES | COc1ccc(cc1COc1c(C)cccc1C)C1Nc2ccccc2C(=O)N1Cc1cccnc1 | [Vendor Data] |
| Purity | ≥99.67% | [Vendor Data] |
Biological Activity and Mechanism of Action
This compound is characterized as a small-molecule allosteric inverse agonist of the TSH receptor.[1][2][3] This mode of action has several key implications:
-
Allosteric Binding: It binds to a site on the TSHR that is distinct from the binding site of the endogenous ligand, thyrotropin (TSH). This is evidenced by the fact that this compound does not compete with radiolabeled TSH for binding to the receptor.[1][3]
-
Inverse Agonism: The TSHR exhibits a degree of basal, or constitutive, activity even in the absence of a stimulating ligand. As an inverse agonist, this compound not only blocks the action of agonists but also reduces this basal signaling activity.[1][3]
-
Antagonism of TSH and Autoantibodies: The primary therapeutic potential of this compound lies in its ability to inhibit TSHR activation by both TSH and thyroid-stimulating antibodies (TSAbs), which are the pathogenic drivers of Graves' disease.[1][4][5][6] It has been shown to be a general antagonist of TSHR activation by TSAbs from a cohort of Graves' disease patients.[1][2][3]
The primary signaling pathway affected by this compound is the Gαs-mediated cascade, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). By stabilizing an inactive conformation of the TSHR, this compound effectively dampens this signaling pathway.
TSH Receptor Signaling Pathway and Inhibition by this compound
Caption: TSHR signaling pathway and the inhibitory effect of this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified in various assays. The data highlights its potency in cell-based models relevant to Graves' disease.
| Parameter Measured | Experimental System | Result | Source |
| Inhibition of TSAb-Stimulated cAMP Production | HEK-EM293 cells expressing human TSHR, stimulated with sera from 30 Graves' disease patients | 39% ± 2.6% inhibition | [1][2][3] |
| Inhibition of Basal and TSAb-Stimulated Thyroperoxidase (TPO) mRNA Upregulation | Primary cultures of human thyrocytes | 65% ± 2.0% inhibition | [1][2][3] |
| Inhibition of Basal cAMP Production | HEK-EM293 cells expressing human TSHR | IC₅₀ not explicitly stated, but significant inhibition shown at 10-30 µM | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily adapted from Neumann S, et al. J Clin Endocrinol Metab. 2011.[1]
Measurement of cAMP Production in HEK-TSHR Cells
This assay quantifies the ability of this compound to inhibit cAMP production following stimulation with Graves' disease patient sera.
Caption: Workflow for the cAMP production inhibition assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK-EM293) cells stably overexpressing the human TSHR are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: Cells are washed and then pre-incubated with either vehicle control (e.g., DMSO) or 30 µM this compound in Hanks' Balanced Salt Solution (HBSS) for 20 minutes at 37°C.
-
Stimulation: A solution containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor) and a 1:30 dilution of serum from a Graves' disease patient is added to the wells.
-
Incubation: The plates are incubated for an additional 40 minutes at 37°C.
-
Measurement: The incubation is stopped, cells are lysed, and the total intracellular cAMP concentration is measured using a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The level of cAMP in wells treated with this compound is compared to the level in vehicle-treated wells to calculate the percentage of inhibition.
[¹²⁵I]TSH Binding Assay
This assay is used to determine whether this compound directly competes with TSH for binding to the receptor.
Detailed Protocol:
-
Cell Seeding: HEK-TSHR cells are seeded into 24-well plates at a density of approximately 2.2 x 10⁵ cells per well and cultured for 18-24 hours.
-
Binding Reaction: Cells are incubated in 0.25 mL of binding buffer (HBSS with 2.5% milk powder and 0.2% BSA) containing approximately 60,000 cpm of bovine [¹²⁵I]TSH.
-
Test Conditions: The incubation is performed under three conditions:
-
Total Binding: [¹²⁵I]TSH only.
-
Test Compound: [¹²⁵I]TSH in the presence of 30 µM this compound.
-
Nonspecific Binding: [¹²⁵I]TSH in the presence of a high concentration (e.g., 1.8 µM) of unlabeled bovine TSH.
-
-
Incubation: The reaction is carried out for 2 hours at room temperature.
-
Washing and Lysis: Cells are washed three times with ice-cold HBSS to remove unbound radioactivity and then lysed with 0.5 mL of 0.4 N NaOH.
-
Counting: The cell-associated radioactivity in the lysate is quantified using a gamma counter.
-
Analysis: Specific binding is calculated by subtracting the nonspecific binding counts from the total binding counts. The effect of this compound on specific binding is then determined. Results consistently show that this compound does not significantly reduce specific [¹²⁵I]TSH binding, confirming its allosteric mechanism.[3]
Summary and Future Directions
This compound is a well-characterized allosteric inverse agonist of the TSH receptor. Its ability to inhibit receptor activation by pathogenic autoantibodies from Graves' disease patients makes it a valuable tool for studying TSHR physiology and a promising lead compound for the development of novel therapeutics for autoimmune hyperthyroidism. Further research may focus on optimizing its pharmacokinetic properties for in vivo applications and fully elucidating its interaction with the TSHR at a structural level.
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
NCGC00229600: A Technical Guide to a Novel Allosteric Inverse Agonist of the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of NCGC00229600, a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR). This compound has been identified as a potential therapeutic agent for Graves' disease, an autoimmune disorder characterized by the overstimulation of the TSHR by autoantibodies. This document details the mechanism of action, in vitro efficacy, and the experimental protocols utilized in the initial characterization of this compound. The information presented is primarily derived from the seminal work of Neumann and colleagues, published in the Journal of Clinical Endocrinology and Metabolism in 2011.
Introduction
Graves' disease is the most common cause of hyperthyroidism.[1] The pathophysiology of this autoimmune disorder involves the production of thyroid-stimulating immunoglobulins (TSIs) that bind to and activate the thyrotropin receptor (TSHR), leading to excessive thyroid hormone production and secretion.[2][3][4] The TSHR, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function.[5][6] Current treatments for Graves' disease, such as antithyroid drugs, radioactive iodine therapy, and thyroidectomy, are effective but can have significant side effects. This has driven the search for novel therapeutic approaches that target the underlying cause of the disease.
This compound emerged from a chemical optimization program aimed at developing potent and drug-like TSHR antagonists. It is an analog of the first-generation TSHR inverse agonist, NCGC00161856.[7] As a small-molecule allosteric inverse agonist, this compound represents a promising targeted therapy for Graves' disease by directly inhibiting the aberrant TSHR signaling.
Mechanism of Action
This compound functions as an allosteric inverse agonist of the TSHR.[7][8][9] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, TSH, and the pathogenic autoantibodies.[7] This binding event not only antagonizes the stimulatory effects of agonists but also reduces the basal, constitutive activity of the receptor.
Key features of this compound's mechanism of action include:
-
Allosteric Binding: this compound does not compete with TSH for binding to the orthosteric site of the TSHR.[7]
-
Inverse Agonism: It inhibits the basal signaling of the TSHR, a hallmark of inverse agonism.
-
Competitive Inhibition of Signaling: Despite its allosteric binding, this compound competitively inhibits TSH-stimulated signaling, suggesting that it stabilizes an inactive conformation of the receptor.[7]
The primary signaling pathway of the TSHR involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[5][10][11] this compound effectively inhibits this pathway.
Signaling Pathway of TSH Receptor and Inhibition by this compound
Caption: TSHR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy
The efficacy of this compound has been demonstrated in both a model cell system and in primary cultures of human thyrocytes.[7]
Inhibition of cAMP Production
In HEK-EM293 cells stably overexpressing the human TSHR (HEK-TSHR), this compound demonstrated potent inhibition of both basal and TSH-stimulated cAMP production.[7] Furthermore, in the presence of sera from patients with Graves' disease, which contain stimulating autoantibodies, this compound effectively reduced cAMP levels.[7]
| Experimental System | Condition | Concentration of this compound | % Inhibition of cAMP Production | Reference |
| HEK-TSHR Cells | Basal | 30 µM | 53% | [7] |
| HEK-TSHR Cells | TSH-stimulated | 30 µM | 53% | [7] |
| HEK-TSHR Cells | Graves' disease sera (n=30) | 30 µM | 39 ± 2.6% | [7] |
Inhibition of Thyroid Peroxidase (TPO) mRNA Upregulation
In primary cultures of human thyrocytes, this compound was shown to inhibit the upregulation of thyroid peroxidase (TPO) mRNA, a key enzyme in thyroid hormone synthesis. This inhibition was observed for both basal and Graves' disease sera-induced TPO mRNA levels.[7]
| Experimental System | Condition | Concentration of this compound | % Inhibition of TPO mRNA Upregulation | Reference |
| Primary Human Thyrocytes | Basal | 30 µM | Not specified | [7] |
| Primary Human Thyrocytes | Graves' disease sera | 30 µM | 65 ± 2.0% | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the initial characterization of this compound.
Cell Culture
-
HEK-TSHR Cells: Human embryonic kidney (HEK-EM293) cells stably expressing the human TSHR were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Primary Human Thyrocytes: Human thyroid tissue was obtained from patients undergoing thyroidectomy, with informed consent. The tissue was minced and digested with collagenase to isolate thyrocytes. The cells were then cultured in a specialized medium.
cAMP Measurement Assay
The effect of this compound on cAMP production was assessed using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Seeding: HEK-TSHR cells or primary thyrocytes were seeded in 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium was replaced with a buffer (e.g., Hanks' Balanced Salt Solution with 1 mM 3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor) containing various concentrations of this compound or vehicle control. The plates were incubated for a specified period (e.g., 30 minutes).
-
Stimulation: TSH or patient sera were added to the wells to stimulate cAMP production, and the plates were incubated for an additional period (e.g., 60 minutes).
-
Cell Lysis: The cells were lysed to release intracellular cAMP.
-
ELISA: The cAMP levels in the cell lysates were quantified using a commercially available cAMP ELISA kit according to the manufacturer's instructions.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Thyroid Peroxidase (TPO) mRNA Quantification
The effect of this compound on TPO gene expression was determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Cell Treatment: Primary human thyrocytes were treated with this compound and/or Graves' disease sera for a specified duration.
-
RNA Extraction: Total RNA was extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA was used as a template for qRT-PCR with primers specific for TPO and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of TPO mRNA was calculated using the ΔΔCt method.
Pharmacokinetics and Further Development
As of the latest available public information, there is no published data on the pharmacokinetic or pharmacodynamic properties of this compound in preclinical animal models or in human clinical trials. This information is critical for assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and safety. The lack of this data suggests that the development of this compound may not have progressed beyond the initial in vitro characterization phase, or that such data has not been made publicly available.
Conclusion
This compound is a potent small-molecule allosteric inverse agonist of the TSHR that has demonstrated significant in vitro efficacy in inhibiting the key signaling pathways implicated in the pathophysiology of Graves' disease. Its ability to antagonize the effects of stimulating autoantibodies in patient-derived samples highlights its potential as a novel therapeutic agent. However, the absence of publicly available data on its in vivo pharmacology and clinical development status underscores the challenges in translating promising preclinical candidates into clinically approved therapies. Further research and development would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Graves' disease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NCGC00229600 for Graves' Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism. NCGC00229600 is a small-molecule, allosteric inverse agonist of the TSHR.[1][2][3][4] This document provides a comprehensive technical guide on the use of this compound in Graves' disease research, detailing its mechanism of action, experimental protocols, and relevant data. Unlike competitive antagonists that bind to the same site as the natural ligand (TSH), this compound binds to an allosteric site within the transmembrane domain of the TSHR.[5][6] This binding not only blocks the action of TSH and TSAbs but also reduces the basal, constitutive activity of the receptor.
Mechanism of Action: Allosteric Inverse Agonist
This compound functions as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric site where TSH and TSAbs bind.[5][6] Its binding stabilizes the receptor in an inactive conformation, leading to two key effects:
-
Antagonism of TSH and TSAb activity: By altering the receptor's conformation, this compound prevents both TSH and pathogenic TSAbs from effectively activating the receptor and initiating downstream signaling cascades.
-
Inverse Agonism: The TSHR exhibits a degree of basal, or agonist-independent, signaling activity. This compound actively reduces this basal signaling, a property that distinguishes it from neutral antagonists.
The primary signaling pathway affected by TSHR activation is the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] this compound effectively inhibits this cAMP production, whether it is induced by TSH, TSAbs, or the receptor's own constitutive activity.[3][4]
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound in two primary experimental models: HEK-EM293 cells stably overexpressing the human TSHR and primary cultures of human thyrocytes.
Table 1: Inhibition of cAMP Production by this compound
| Experimental System | Stimulus | This compound Concentration | Percent Inhibition of cAMP Production | Reference |
| HEK-EM293 cells with human TSHR | Basal | 30 µM | 53% | [8] |
| HEK-EM293 cells with human TSHR | Human TSH | 30 µM | 53% | [8] |
| HEK-EM293 cells with human TSHR | Graves' disease patient sera (n=30) | 30 µM | 39 ± 2.6% | [3][4] |
Table 2: Inhibition of Thyroperoxidase (TPO) mRNA Upregulation by this compound
| Experimental System | Stimulus | This compound Concentration | Percent Inhibition of TPO mRNA Upregulation | Reference |
| Primary human thyrocytes | Basal | 30 µM | 65 ± 2.0% | [3][4] |
| Primary human thyrocytes | Graves' disease patient sera | 30 µM | 65 ± 2.0% | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for evaluating the efficacy of this compound.
Cell Culture
4.1.1. HEK-EM293 Cells Stably Expressing Human TSHR
-
Cell Line: HEK-EM293 cells engineered to stably overexpress the full-length human TSHR.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic such as puromycin (B1679871) (1µg/mL) should be included to maintain TSHR expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
4.1.2. Primary Human Thyrocyte Culture
-
Tissue Source: Normal thyroid tissue obtained from surgical specimens, following institutional review board-approved protocols.
-
Isolation:
-
Mince the thyroid tissue into small fragments.
-
Digest the tissue with collagenase type IV to obtain a single-cell suspension.
-
Plate the dispersed cells in DMEM with 10% FBS.
-
-
Culture:
-
After 24 hours, remove non-adherent cells and replace the medium.
-
Adherent cells will form a monolayer and can be propagated in DMEM with 10% FBS and antibiotics.
-
cAMP Measurement Assay
This protocol describes the measurement of intracellular cAMP levels in response to TSHR stimulation and inhibition by this compound.
-
Cell Seeding: Plate HEK-EM293-TSHR cells or primary human thyrocytes in 96-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer to the desired final concentrations.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the this compound solution to the wells and incubate for 20 minutes at 37°C.
-
-
Stimulation:
-
Prepare solutions of the stimulating agent (e.g., human TSH or Graves' disease patient serum) in HBSS containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Add the stimulating agent to the wells containing this compound and incubate for 40-60 minutes at 37°C.
-
-
Cell Lysis: Aspirate the stimulation solution and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP ELISA kit. The assay is typically based on the principle of competitive binding.
Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase (TPO) mRNA
This protocol details the measurement of TPO mRNA levels in primary human thyrocytes.
-
Cell Treatment:
-
Culture primary human thyrocytes in 6-well plates.
-
Treat the cells with this compound, TSH, or Graves' disease patient serum for a specified period (e.g., 24-48 hours).
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNeasy Kit).
-
Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based detection method.
-
The reaction mixture should contain cDNA, SYBR Green master mix, and forward and reverse primers for TPO and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A typical thermal cycling profile would be:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis: Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of TSHR and Inhibition by this compound
Caption: TSHR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Evaluating this compound in Primary Human Thyrocytes
Caption: Workflow for assessing this compound's effect on TPO mRNA expression.
Logical Relationship of this compound's Action
Caption: Logical flow of Graves' disease pathogenesis and this compound intervention.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Micromethod of human thyrocyte cultures for detection of thyroid-stimulating antibodies and thyrotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal Human Thyrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting thyroid diseases with TSH receptor analogs | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 7. HEK293-TSHR Cell Line - Kyinno Bio [kyinno.com]
- 8. Normal Human Thyrocytes in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Modulation of the Thyrotropin Receptor by NCGC00229600: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function. Its activation by thyroid-stimulating hormone (TSH) initiates a cascade of signaling events crucial for thyroid hormone synthesis and release. Dysregulation of TSHR activity is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies that lead to hyperthyroidism.[1][2] Small molecule allosteric modulators offer a promising therapeutic strategy by targeting sites on the receptor distinct from the orthosteric TSH binding site.[3][4] This document provides a comprehensive technical overview of NCGC00229600, a potent allosteric inverse agonist of the TSHR, summarizing its effects, the experimental protocols used for its characterization, and the underlying signaling pathways.[1][5]
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of TSHR signaling in various in vitro models. The following tables summarize the key quantitative findings from studies characterizing its activity.[1][6]
| Compound | Assay System | Parameter Measured | Condition | Concentration | Result | Reference |
| This compound | HEK-EM293 cells expressing human TSHR (HEK-TSHR) | cAMP Production | Basal | 30 µM | 53% inhibition | [6] |
| This compound | HEK-TSHR cells | cAMP Production | TSH-stimulated | 30 µM | 53% inhibition | [6] |
| This compound | HEK-TSHR cells | cAMP Production | Stimulated with sera from 30 Graves' disease patients (1:30 dilution) | 30 µM | 39% mean inhibition | [1][6] |
| This compound | Primary cultures of human thyrocytes | Thyroperoxidase (TPO) mRNA levels | Basal | 30 µM | 65% inhibition | [1][6] |
| This compound | Primary cultures of human thyrocytes | Thyroperoxidase (TPO) mRNA levels | Stimulated with sera from Graves' disease patients (1:10 dilution) | 30 µM | 65% inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the allosteric modulatory effects of this compound on the TSHR.
Cell Culture
-
HEK-EM293 Cells Stably Expressing Human TSHR (HEK-TSHR): These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. The medium is also supplemented with a selection antibiotic, such as Geneticin (G418), to ensure the continued expression of the TSHR. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Primary Human Thyrocytes: Human thyroid tissue is obtained from surgical specimens. The tissue is minced and digested with collagenase to isolate thyrocytes. The cells are then cultured in a specialized medium, such as Coon's modified Ham's F-12 medium supplemented with 5% newborn calf serum and a cocktail of hormones and growth factors, including TSH, insulin, hydrocortisone, transferrin, and somatostatin.[1]
cAMP Production Assay
This assay is fundamental for assessing the functional consequences of TSHR activation and its modulation by compounds like this compound.
-
Cell Seeding: Seed HEK-TSHR cells or primary human thyrocytes into 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium or a buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.
-
Compound Addition: Add this compound at the desired concentrations to the appropriate wells and incubate for a specified period (e.g., 20-30 minutes) at 37°C.
-
Stimulation: Add the stimulant, which can be TSH, a TSHR-stimulating antibody, or patient serum, to the wells. For basal activity measurements, no stimulant is added. A phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is often included to prevent the degradation of cAMP.[8][9]
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[7][8]
[¹²⁵I]TSH Binding Assay
This assay is employed to determine whether a compound directly competes with TSH for binding to the orthosteric site of the TSHR.
-
Cell Preparation: Seed HEK-TSHR cells in 24-well plates and culture until they reach confluence.
-
Binding Reaction: Wash the cells with a binding buffer (e.g., HBSS containing 0.1% bovine serum albumin). Add the binding reaction mixture containing a constant amount of [¹²⁵I]-labeled TSH and varying concentrations of the test compound (this compound) or unlabeled TSH (for competition curve).
-
Incubation: Incubate the plates at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Washing: Aspirate the binding mixture and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a solution such as 0.5 M NaOH and transfer the lysate to counting tubes.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled TSH and is subtracted from the total binding to calculate specific binding.[10]
Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase (TPO) mRNA
This method is used to assess the impact of TSHR signaling on the expression of thyroid-specific genes like TPO in primary human thyrocytes.
-
Cell Treatment: Culture primary human thyrocytes and treat them with this compound, TSH, or patient sera as described for the cAMP assay.
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercially available kit, ensuring the removal of genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template. The reaction mixture includes a DNA polymerase, dNTPs, and specific primers for the TPO gene and a housekeeping gene (e.g., GAPDH) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.
-
Data Analysis: The relative expression of TPO mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in untreated control cells after normalization to the housekeeping gene.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the TSHR and the experimental workflows described above.
Caption: TSHR Signaling Pathways and the inhibitory effect of this compound.
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSHR as a therapeutic target in Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural–Functional Features of the Thyrotropin Receptor: A Class A G-Protein-Coupled Receptor at Work [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of thyroid peroxidase mRNA in peripheral blood for early detection of thyroid papillary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 13. gene-quantification.de [gene-quantification.de]
The Inverse Agonist NCGC00229600: A Technical Overview of its Attenuation of Basal TSHR Activity
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule NCGC00229600 and its inhibitory effect on the basal activity of the Thyroid Stimulating Hormone Receptor (TSHR). This document is intended for researchers, scientists, and drug development professionals investigating TSHR signaling and therapeutics for thyroid-related disorders.
This compound has been identified as a potent allosteric inverse agonist of the TSHR.[1][2][3][4] Unlike neutral antagonists that only block agonist-induced activity, inverse agonists suppress the constitutive, or basal, signaling activity of a receptor.[5] The TSHR is known to exhibit significant basal activity, making inverse agonism a key therapeutic strategy. This guide will detail the quantitative effects of this compound on basal TSHR signaling, the experimental methodologies used to determine these effects, and visual representations of the relevant biological pathways and workflows.
Quantitative Data Summary
The inhibitory effects of this compound on the basal activity of the TSHR have been quantified in different cellular systems. The following table summarizes the key findings.
| Parameter | Cell System | Value | Reference |
| Inhibition of Basal cAMP Production | HEK-EM293 cells stably overexpressing human TSHR | 53% at 30 µM | [6] |
| Inhibition of Basal Thyroperoxidase (TPO) mRNA Upregulation | Primary cultures of human thyrocytes | 65 ± 2.0% at 30 µM | [1][2][5][7] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inverse agonist, meaning it binds to a site on the TSHR distinct from the orthosteric site where TSH binds.[1][2] This binding event stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. The primary signaling pathway affected is the Gs-adenylyl cyclase-cAMP cascade.
Experimental Protocols
The following sections detail the methodologies employed to characterize the effect of this compound on basal TSHR activity.
Basal cAMP Production Assay in HEK-EM293-TSHR Cells
This assay quantifies the level of intracellular cyclic adenosine (B11128) monophosphate (cAMP) as a measure of TSHR activity in a recombinant cell line.
Cell Culture and Plating:
-
HEK-EM293 cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 50,000 cells per well and cultured for 24 hours.
Assay Procedure:
-
The culture medium is replaced with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of this compound (or vehicle control) for 60 minutes at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data is normalized to the vehicle control to determine the percentage inhibition of basal cAMP production.
Thyroperoxidase (TPO) mRNA Expression Assay in Primary Human Thyrocytes
This assay measures the effect of this compound on the expression of a key thyroid-specific gene, thyroperoxidase (TPO), in a more physiologically relevant primary cell model.
Primary Thyrocyte Culture:
-
Normal human thyroid tissue is obtained from surgical specimens.
-
The tissue is minced and digested with collagenase to isolate thyrocytes.
-
The isolated cells are plated in culture dishes with DMEM containing 10% fetal bovine serum.
-
Adherent cells are propagated, and experiments are typically performed on early passage cells to maintain their differentiated phenotype.
Assay Procedure:
-
Primary human thyrocytes are cultured to the desired confluence in multi-well plates.
-
The culture medium is replaced with fresh medium containing 30 µM this compound or a vehicle control.
-
The cells are incubated for a specified period (e.g., 72 hours) to allow for changes in gene expression.
-
Total RNA is extracted from the thyrocytes using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is carried out using primers specific for human TPO and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of TPO mRNA is calculated using the ΔΔCt method, and the percentage inhibition by this compound is determined relative to the vehicle-treated control.
Conclusion
This compound effectively suppresses the basal, agonist-independent activity of the TSHR. This has been demonstrated through the significant reduction of both basal cAMP production in a recombinant cell line and the downregulation of thyroperoxidase mRNA in primary human thyrocytes.[1][2][5][6][7] Its characterization as an allosteric inverse agonist highlights its potential as a therapeutic agent for conditions driven by constitutive TSHR activation, such as in certain aspects of Graves' disease. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other TSHR modulators.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technical Evaluation and Standardization of the Human Thyroid Microtissue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. | BioWorld [bioworld.com]
- 7. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NCGC00229600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00229600 is a novel small-molecule compound identified as a potent and selective allosteric inverse agonist of the thyrotropin receptor (TSHR). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug discovery, particularly those investigating therapeutic interventions for Graves' disease.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site within the transmembrane domain of the TSHR.[1] Unlike orthosteric antagonists that compete with the natural ligand, thyroid-stimulating hormone (TSH), for the same binding site, this compound does not inhibit TSH binding.[2][3] Instead, its binding to the allosteric site induces a conformational change in the receptor that stabilizes it in an inactive state. This inverse agonism leads to a reduction in the basal, or constitutive, activity of the TSHR and competitively inhibits receptor activation by both TSH and thyroid-stimulating antibodies (TSAbs), which are the pathogenic drivers of Graves' disease.[2][3][4] The primary downstream effect of this inhibition is a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.[2][3]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified in various assays using both engineered cell lines and primary human cells. The following table summarizes the key findings from these studies.
| Assay Type | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| cAMP Production | HEK cells stably expressing TSHR (HEK-TSHR) | Basal | 30 µM | 53% inhibition of basal cAMP production | [3] |
| cAMP Production | HEK-TSHR | TSH-stimulated | 30 µM | 53% inhibition of TSH-stimulated cAMP production | [3] |
| cAMP Production | HEK-TSHR | Graves' disease (GD) sera-stimulated (n=30) | 30 µM | 39% ± 2.6% (mean ± SEM) inhibition of cAMP production | [2][3] |
| Thyroperoxidase (TPO) mRNA Expression | Primary human thyrocytes | Basal | 30 µM | 65% ± 2.0% (mean ± SEM) inhibition of basal TPO mRNA upregulation | [2][3] |
| Thyroperoxidase (TPO) mRNA Expression | Primary human thyrocytes | Graves' disease (GD) sera-stimulated | 30 µM | 65% ± 2.0% (mean ± SEM) inhibition of GD sera-induced TPO mRNA upregulation | [2][3] |
Signaling Pathway
The TSH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Activation of TSHR by TSH or TSAbs leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in thyroid hormone synthesis and cell growth, such as thyroperoxidase (TPO). This compound, as an allosteric inverse agonist, prevents this cascade by stabilizing the TSHR in an inactive conformation, thus inhibiting Gαs activation and subsequent cAMP production.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound, based on the procedures described by Neumann S, et al. in the Journal of Clinical Endocrinology & Metabolism (2011).
Cell Culture
-
HEK-TSHR Cells: Human embryonic kidney (HEK-EM293) cells stably overexpressing the human TSHR were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain TSHR expression. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Human Thyrocytes: Human thyroid tissue was obtained from surgical specimens. The tissue was minced and digested with collagenase and dispase to isolate thyrocytes. The cells were cultured in a specialized medium, such as Coon's modified Ham's F-12 medium, supplemented with 5% newborn calf serum, TSH, insulin, hydrocortisone, transferrin, somatostatin, and glycyl-L-histidyl-L-lysine acetate.
cAMP Production Assay
This assay measures the intracellular accumulation of cAMP in response to TSHR activation or inhibition.
-
Cell Seeding: Seed HEK-TSHR cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Pre-incubation with this compound: On the day of the experiment, wash the cells with Hanks' Balanced Salt Solution (HBSS). Pre-incubate the cells with various concentrations of this compound (e.g., up to 30 µM) or vehicle control (DMSO) in HBSS containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, for 20 minutes at 37°C.
-
Stimulation: Add TSH (e.g., an EC50 concentration) or patient sera containing TSAbs (e.g., 1:30 dilution) to the wells. For basal activity measurements, no stimulant is added.
-
Incubation: Incubate the plates for an additional 40-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., a competitive immunoassay with chemiluminescent or fluorescent detection).
-
Data Analysis: Measure the signal and calculate the cAMP concentration based on a standard curve. Data are often expressed as a percentage of the response to the stimulant alone.
Quantitative Real-Time RT-PCR for Thyroperoxidase (TPO) mRNA
This method quantifies the expression level of the TPO gene, a key enzyme in thyroid hormone synthesis that is regulated by TSHR signaling.
-
Cell Treatment: Culture primary human thyrocytes in appropriate multi-well plates. Treat the cells with this compound (e.g., 30 µM) or vehicle, with or without the addition of TSH or Graves' disease patient sera, for a specified period (e.g., 24-48 hours).
-
RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for human TPO and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for TPO and the housekeeping gene in each sample. Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results relative to a control condition.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for this compound in vitro characterization.
Conclusion
This compound is a well-characterized allosteric inverse agonist of the TSHR with potent inhibitory effects on both basal and stimulated receptor activity in vitro. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound and other TSHR modulators. Its ability to antagonize the effects of pathogenic autoantibodies from patients with Graves' disease highlights its potential as a lead compound for the development of novel therapeutics for this autoimmune disorder.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. S-EPMC3048317 - A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor. - OmicsDI [omicsdi.org]
- 3. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 4. Role of supplementary material in biomedical journal articles: surveys of authors, reviewers and readers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NCGC00229600 (CAS 1338824-20-6) - A Potent Allosteric Inverse Agonist of the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research surrounding NCGC00229600, a small molecule identified as a potent allosteric inverse agonist of the thyrotropin receptor (TSHR). This document summarizes its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, making it a valuable resource for those involved in thyroid disease research and drug development.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 1338824-20-6[1][2] |
| Molecular Formula | C30H29N3O3 |
| Mechanism of Action | Allosteric inverse agonist of the thyrotropin receptor (TSHR)[1][3][4] |
| Therapeutic Potential | Treatment of Graves' disease[1][3][5] |
Quantitative Data Summary
This compound has been demonstrated to effectively inhibit both basal and stimulated TSHR activity. The following tables summarize the key quantitative findings from published research.
Table 1: Inhibition of cAMP Production
| Cell Type | Stimulant | This compound Concentration | Percent Inhibition of cAMP Production | Reference |
| HEK-EM293 cells stably overexpressing human TSHRs | Basal | 30 µM | 53% | [5] |
| HEK-EM293 cells stably overexpressing human TSHRs | Thyroid-Stimulating Hormone (TSH) | 30 µM | 53% | [5] |
| HEK-EM293 cells stably overexpressing human TSHRs | Graves' disease (GD) patient sera (n=30) | 30 µM | 39 ± 2.6% (mean ± SEM)[3][4] | [3][4] |
Table 2: Inhibition of Thyroperoxidase (TPO) mRNA Upregulation
| Cell Type | Stimulant | This compound Concentration | Percent Inhibition of TPO mRNA Upregulation | Reference |
| Primary cultures of human thyrocytes | Basal and GD patient sera | 30 µM | 65 ± 2.0% (mean ± SEM)[3][4] | [3][4] |
Signaling Pathway
This compound exerts its effect by modulating the TSHR signaling cascade. The binding of TSH or thyroid-stimulating antibodies (TSAbs) to the TSHR typically activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an inverse agonist, this compound binds to an allosteric site on the TSHR, stabilizing it in an inactive conformation and thereby reducing both basal and agonist-induced cAMP production.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
cAMP Production Assay in HEK-EM293 Cells
This protocol outlines the measurement of cAMP production in HEK-EM293 cells stably overexpressing the human TSHR.
Materials:
-
HEK-EM293 cells stably overexpressing human TSHR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Bovine TSH (bTSH) or Graves' disease patient sera
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
-
48-well plates
Procedure:
-
Cell Culture: Culture HEK-EM293-TSHR cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 48-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.
-
Pre-incubation: Wash the cells with HBSS/10 mM HEPES (pH 7.4).
-
Compound Addition: Incubate the cells with or without 30 µM this compound for 20 minutes.
-
Stimulation: Add 1 mM IBMX and the desired stimulant (e.g., bTSH or a 1:30 dilution of Graves' disease patient sera).
-
Incubation: Incubate for an additional 40 minutes at 37°C.
-
Lysis and Measurement: Stop the reaction and measure the total intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Caption: Experimental workflow for the cAMP production assay.
Thyroperoxidase (TPO) mRNA Level Measurement in Primary Human Thyrocytes
This protocol describes the assessment of TPO mRNA levels in primary cultures of human thyrocytes.
Materials:
-
Primary human thyrocytes
-
Appropriate cell culture medium for thyrocytes
-
Graves' disease patient sera
-
This compound
-
RNA extraction kit
-
Reverse transcription reagents (e.g., reverse transcriptase, dNTPs, primers)
-
Quantitative real-time PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for TPO and a housekeeping gene)
Procedure:
-
Cell Culture: Isolate and culture primary human thyrocytes using established protocols.
-
Treatment: Treat the cultured thyrocytes with or without 30 µM this compound in the presence or absence of Graves' disease patient sera.
-
Incubation: Incubate the cells for a specified period to allow for changes in gene expression (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression levels of TPO mRNA. Normalize the TPO expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
Caption: Experimental workflow for TPO mRNA level measurement.
Conclusion
This compound is a well-characterized small molecule that acts as an allosteric inverse agonist of the TSHR. Its ability to inhibit both basal and antibody-stimulated TSHR activity highlights its potential as a therapeutic agent for Graves' disease. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds.
References
- 1. TSHR as a therapeutic target in Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Thyrotropin receptor–associated diseases: from adenomata to Graves disease [jci.org]
- 3. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Pharmacological Guide to NCGC00229600: An Allosteric Inverse Agonist of the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00229600 is a novel small-molecule compound identified as a potent and selective allosteric inverse agonist of the thyrotropin receptor (TSHR). Its unique mechanism of action, which involves inhibiting both basal and stimulated TSHR activity without competing with the natural ligand, thyroid-stimulating hormone (TSH), has positioned it as a significant tool for studying TSHR pharmacology and a potential therapeutic agent for hyperthyroidism, particularly in the context of Graves' disease. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative in vitro efficacy, and the experimental methodologies used for its characterization.
Introduction
The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a central role in regulating thyroid gland function. Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies that lead to hyperthyroidism. This compound has emerged from high-throughput screening efforts as a promising modulator of TSHR activity. As an allosteric inverse agonist, it offers a distinct therapeutic approach compared to traditional antagonists by reducing the receptor's constitutive activity.
Mechanism of Action
This compound functions as an allosteric inverse agonist of the TSHR.[1][2] This means it binds to a site on the receptor that is distinct from the orthosteric binding site for TSH and thyroid-stimulating antibodies (TSAbs).[1][2] By binding to this allosteric site, this compound stabilizes the receptor in an inactive conformation, thereby reducing both its basal, ligand-independent signaling and signaling induced by agonists like TSH and TSAbs.[1][2]
Signaling Pathway
The TSHR primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound attenuates this pathway by preventing the conformational changes in the TSHR necessary for Gαs activation.
Quantitative In Vitro Efficacy
The inhibitory effects of this compound on TSHR signaling have been quantified in various in vitro systems. The following tables summarize the key findings. Note: Specific IC50 values from dose-response curves are not consistently reported in the publicly available literature; therefore, inhibition is presented at a tested concentration.
| Parameter | Cell Line | Agonist | Concentration of this compound | Result | Reference |
| cAMP Production Inhibition | HEK-EM293 cells stably overexpressing human TSHR | Basal | 30 µM | 53% inhibition | [1] |
| HEK-EM293 cells stably overexpressing human TSHR | TSH (EC50 concentration) | 30 µM | 53% inhibition | [1] | |
| HEK-EM293 cells stably overexpressing human TSHR | Graves' disease patient sera (n=30) | 30 µM | 39 ± 2.6% mean inhibition | [1][2] | |
| Thyroperoxidase (TPO) mRNA Expression Inhibition | Primary cultures of human thyrocytes | Basal | Not specified | 65 ± 2.0% inhibition | [1][2] |
| Primary cultures of human thyrocytes | Graves' disease patient sera | Not specified | 65 ± 2.0% inhibition | [1][2] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are reconstructed based on the methods sections of the primary literature.
Cell Culture
-
HEK-EM293 Cells: Human embryonic kidney (HEK) 293 cells stably expressing the human TSHR were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Human Thyrocytes: Normal human thyroid tissue was obtained from surgical specimens. The tissue was minced and digested with collagenase to isolate thyrocytes. The cells were then cultured in a specialized medium to maintain their differentiated state.
cAMP Production Assay
This workflow outlines the general steps for measuring cAMP levels in response to TSHR activation and its inhibition by this compound.
A more detailed protocol involves:
-
Cell Plating: HEK-TSHR cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells were washed and then pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: TSH or diluted serum from Graves' disease patients was added to the wells, and the plates were incubated for an additional period (e.g., 60 minutes) at 37°C in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit, typically a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The results were normalized to the response seen with the agonist alone to calculate the percentage of inhibition at each concentration of this compound.
Thyroperoxidase (TPO) mRNA Quantification
The following protocol outlines the steps for measuring the effect of this compound on TPO mRNA expression in primary human thyrocytes.
-
Cell Treatment: Primary human thyrocytes were cultured to a suitable confluency and then treated with this compound or vehicle in the presence or absence of TSH or Graves' disease patient sera for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA was isolated from the treated cells using a commercial RNA extraction kit, and the RNA concentration and purity were determined.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qPCR): The relative abundance of TPO mRNA was quantified by qPCR using specific primers for the human TPO gene. A housekeeping gene (e.g., GAPDH or β-actin) was also amplified in parallel to normalize the TPO expression levels.
-
Data Analysis: The relative expression of TPO mRNA was calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells.
Conclusion
This compound is a valuable pharmacological tool for the study of TSHR signaling and holds promise as a lead compound for the development of novel therapeutics for Graves' disease. Its allosteric inverse agonist activity provides a mechanism to effectively suppress the overactive TSHR, regardless of whether the stimulation is from TSH or pathogenic autoantibodies. Further studies, including detailed dose-response analyses to determine precise IC50 values and in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for NCGC00229600 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of NCGC00229600, an allosteric inverse agonist of the thyrotropin receptor (TSHR), in cell culture models. The following protocols are intended for research purposes to investigate the effects of this compound on TSHR signaling.
Overview of this compound
This compound is a small molecule that acts as a non-competitive inhibitor of the TSHR.[1][2][3] It has been shown to inhibit both basal and TSH-stimulated adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This compound is a valuable tool for studying the physiological and pathological roles of TSHR signaling, particularly in the context of Graves' disease.[1][3]
Cell Lines and Culture Conditions
The following cell lines are recommended for studying the effects of this compound:
-
HEK-EM293 cells stably overexpressing human TSHR (HEK-TSHR): A model system for studying TSHR signaling.[2][3]
-
Primary Human Thyrocytes: A more physiologically relevant model for studying thyroid cell function.[4][5][6]
Table 1: Cell Culture Media and Reagents
| Component | HEK-TSHR Cells | Primary Human Thyrocytes |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM) | Dulbecco's Modified Eagle's Medium (DMEM)[4][5][6] |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS)[4][5][6] |
| Antibiotics | 100 IU/mL Penicillin, 100 µg/mL Streptomycin | 100 IU/mL Penicillin, 10 µg/mL Streptomycin[4][5] |
| Selection Agent | Geneticin (G418) - concentration to be determined empirically | Not applicable |
Protocol 1: Culture of HEK-TSHR Cells
1.1. Media Preparation:
- To 500 mL of DMEM, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin solution.
- For routine culture, add the appropriate concentration of Geneticin to select for TSHR-expressing cells.
1.2. Thawing Cryopreserved Cells:
- Rapidly thaw the vial of cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 200 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
- Transfer the cell suspension to a T75 flask.
- Incubate at 37°C in a humidified atmosphere of 5% CO2.
1.3. Passaging Adherent HEK-TSHR Cells:
- When cells reach 80-90% confluency, aspirate the culture medium.
- Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
- Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 5-7 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count and seed new flasks at a density of 2-5 x 10^4 cells/cm².
- Incubate at 37°C and 5% CO2.
1.4. Cryopreservation:
- Harvest cells as described in the passaging protocol.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in a cryopreservation medium consisting of 90% FBS and 10% DMSO at a concentration of 1-2 x 10^6 cells/mL.
- Aliquot 1 mL of the cell suspension into cryovials.
- Place the vials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.
Protocol 2: Culture of Primary Human Thyrocytes
2.1. Isolation of Thyrocytes:
- Primary human thyrocytes are typically isolated from thyroid tissue obtained from surgical procedures.[4][5][6]
- The tissue is minced and subjected to enzymatic digestion with collagenase type IV to obtain a single-cell suspension.[4][5][6]
2.2. Plating and Initial Culture:
- Plate the isolated cells in DMEM containing 10% FBS.[4][5][6]
- Incubate at 37°C in a humidified 5% CO2 incubator.[4][5]
- After 24 hours, remove the supernatant containing non-adherent cells and replace it with fresh growth medium (DMEM with 10% FBS, 100 IU/mL penicillin, and 10 µg/mL streptomycin).[4][5]
2.3. Maintenance:
- Change the culture medium every 2-3 days.
- Cells can be passaged when they reach a suitable confluency, following a similar procedure to that of HEK-TSHR cells, though enzymatic digestion times may need to be optimized.
- Primary thyrocytes have a limited lifespan in culture, typically retaining their functional characteristics for 9-12 doublings.[4][5]
Experimental Protocols
The primary application of this compound in these cell models is to assess its inhibitory effect on TSHR signaling. This is typically measured by quantifying changes in intracellular cAMP levels and the expression of TSH-responsive genes like thyroid peroxidase (TPO).
Table 2: Experimental Parameters for this compound Treatment
| Parameter | HEK-TSHR Cells | Primary Human Thyrocytes |
| Seeding Density | 11 x 10^4 cells/well (48-well plate) | Dependent on experimental design |
| Incubation Time (pre-treatment) | 24 hours | 24 hours |
| Treatment Medium | Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES | Serum-free medium or HBSS with 10 mM HEPES |
| This compound Concentration | 10-30 µM (or as determined by dose-response) | 10-30 µM (or as determined by dose-response) |
| Stimulation | TSH (e.g., 100 mU/mL) or Graves' disease patient sera | TSH or Graves' disease patient sera |
| Incubation Time (treatment) | 1 hour (for cAMP) or longer for gene expression | 1 hour (for cAMP) or longer for gene expression |
Protocol 3: cAMP Measurement Assay
3.1. Cell Plating:
- Seed HEK-TSHR or primary human thyrocytes in 48-well plates at the desired density.
- Incubate for 24 hours at 37°C and 5% CO2.
3.2. Treatment:
- Wash the cells once with pre-warmed HBSS containing 10 mM HEPES.
- Add HBSS/HEPES containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, to each well.
- Add this compound at the desired concentrations to the appropriate wells.
- Add the TSHR agonist (TSH or patient sera) to the appropriate wells.
- Incubate the plate for 1 hour at 37°C in a humidified incubator.
3.3. cAMP Quantification:
- Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
- Measure the intracellular cAMP levels using a plate reader.
- Data can be normalized to the protein concentration in each well.
Protocol 4: Thyroid Peroxidase (TPO) mRNA Expression Analysis
4.1. Cell Treatment:
- Plate and treat the cells with this compound and/or TSH as described for the cAMP assay, but for a longer duration (e.g., 24-48 hours) to allow for changes in gene expression.
4.2. RNA Isolation:
- At the end of the treatment period, lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol).
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
4.3. Quantitative Real-Time PCR (qPCR):
- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
- Perform qPCR using a SYBR Green or probe-based assay with primers specific for human TPO and a suitable housekeeping gene (e.g., GAPDH, ACTB).
- The relative expression of TPO mRNA can be calculated using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TSHR signaling pathway and a general experimental workflow for testing this compound.
Caption: TSHR signaling pathway and inhibition by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Human Thyrocytes in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal Human Thyrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal Human Thyrocytes in Culture | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NCGC00229600 in HEK-EM293 Cells Overexpressing hTSHR
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NCGC00229600, a small-molecule allosteric inverse agonist of the human Thyroid Stimulating Hormone Receptor (hTSHR), in HEK-EM293 cells stably overexpressing hTSHR.
Introduction
The human Thyroid Stimulating Hormone Receptor (hTSHR) is a G-protein coupled receptor (GPCR) primarily expressed on the surface of thyroid follicular cells. Its activation by thyroid-stimulating hormone (TSH) triggers a signaling cascade, predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is crucial for the regulation of thyroid hormone production and thyroid gland growth.[1][2][3] Dysregulation of hTSHR signaling is implicated in various thyroid disorders, including Graves' disease, an autoimmune condition where stimulating autoantibodies chronically activate the receptor.[4][5][6][7]
This compound is a potent, cell-permeable small molecule that acts as an allosteric inverse agonist of the hTSHR.[4][5][6][8][9] Unlike orthosteric antagonists that compete with TSH for binding to the receptor's extracellular domain, this compound binds to an allosteric site within the transmembrane domain.[4][10] This binding not only competitively inhibits TSH-stimulated signaling but also reduces the basal, or constitutive, activity of the receptor.[4][5][6][10] This makes this compound a valuable tool for studying hTSHR signaling and a potential therapeutic agent for conditions like Graves' disease.[5][6][7][10]
HEK-EM293 cells are a derivative of the Human Embryonic Kidney 293 cell line, which is widely used in biomedical research due to its robust growth characteristics and high efficiency for transfection. Stably overexpressing hTSHR in these cells provides a consistent and reproducible model system for studying receptor function and for screening potential modulators like this compound.[4][6] This system allows for the precise quantification of hTSHR activity, typically by measuring changes in intracellular cAMP levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on hTSHR signaling in HEK-EM293 cells stably overexpressing the receptor.
Table 1: Inhibition of Basal and TSH-Stimulated cAMP Production by this compound
| Condition | This compound Concentration (µM) | Percent Inhibition of cAMP Production (Mean ± SEM) | Reference |
| Basal | 30 | 53% | [10] |
| TSH-Stimulated | 30 | 53% | [10] |
Table 2: Inhibition of Graves' Disease Sera-Stimulated cAMP Production by this compound
| Condition | This compound Concentration (µM) | Percent Inhibition of cAMP Production (Mean ± SEM) | Reference |
| Graves' Disease Sera (n=30) | 30 | 39 ± 2.6% | [4][5][6] |
Experimental Protocols
1. Cell Culture and Maintenance of HEK-EM293-hTSHR Cells
-
Cell Line: HEK-EM293 cells stably expressing the human TSH receptor (HEK-hTSHR).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin, concentration to be optimized for the specific cell line).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the growth medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., 0.05% Trypsin-EDTA). Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new culture flasks.
2. In Vitro cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on basal and TSH-stimulated intracellular cAMP levels.
-
Materials:
-
HEK-hTSHR cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Bovine TSH (bTSH) or human TSH (hTSH)
-
This compound
-
cAMP assay kit (e.g., chemiluminescent, fluorescent, or HTRF-based)
-
96-well or 384-well white, solid-bottom assay plates
-
-
Procedure:
-
Seed HEK-hTSHR cells into the assay plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
The next day, gently aspirate the growth medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is crucial to prevent the degradation of cAMP by phosphodiesterases, allowing for its accumulation to be measured.
-
For antagonist mode:
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of TSH (e.g., the EC80 concentration, which should be determined in a prior experiment).
-
-
For inverse agonist mode:
-
Add varying concentrations of this compound to the wells without the addition of TSH.
-
-
Incubate the plate for 60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
Application Notes and Protocols: NCGC00229600 in Primary Human Thyrocyte Cultures
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NCGC00229600, a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR), in primary human thyrocyte cultures.[1][2][3][4]
Introduction
This compound is a potent and selective allosteric inverse agonist of the human TSHR.[1][2][3][4] It has been identified as an effective inhibitor of both basal and TSH-stimulated signaling pathways in thyroid cells.[3][4] Notably, its mechanism of action does not involve direct competition with TSH for binding to the receptor.[3][4] This compound holds significant potential for studying the pathophysiology of Graves' disease, an autoimmune disorder characterized by the overstimulation of the TSHR by thyroid-stimulating antibodies (TSAbs).[3][4] In primary cultures of human thyrocytes, this compound has been shown to effectively suppress the upregulation of thyroid-specific genes induced by both TSH and patient-derived Graves' disease sera.[3][4]
Mechanism of Action
This compound functions as an allosteric inverse agonist of the TSHR.[1][2][3][4] Unlike competitive antagonists that bind to the same site as the natural ligand (TSH), this compound binds to a different, allosteric site on the receptor.[3] This binding event stabilizes the TSHR in an inactive conformation, thereby reducing its basal, or agonist-independent, signaling activity.[3][4] Furthermore, this allosteric modulation non-competitively inhibits the receptor's activation by agonists such as TSH and TSAbs.[3] The primary downstream signaling pathway of the TSHR involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[5] this compound effectively attenuates this signaling cascade, leading to a reduction in intracellular cAMP levels.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Production Assay Using NCGC00229600
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00229600 is a potent and selective allosteric inverse agonist of the human thyrotropin receptor (TSHR), a G-protein coupled receptor (GPCR) primarily expressed in the thyroid gland.[1][2][3] Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] In certain pathological conditions, such as Graves' disease, stimulating autoantibodies chronically activate the TSHR, leading to hyperthyroidism.[2][3] Furthermore, the TSHR exhibits constitutive (basal) activity, meaning it can signal in the absence of an agonist.[2]
This compound has been identified as a valuable tool for studying TSHR pharmacology as it can inhibit both basal and TSH-stimulated cAMP production.[2][3][5] This document provides detailed protocols for utilizing this compound in a cell-based cAMP production assay to characterize its inverse agonist and antagonist properties.
Data Presentation
The following table summarizes the quantitative data reported for this compound in cAMP assays.
| Parameter | Cell Line | Condition | Result | Reference |
| Inhibition of basal cAMP production | HEK-EM293 cells stably expressing hTSHR | 30 µM this compound | ~50% reduction | --INVALID-LINK-- |
| Inhibition of TSH-stimulated cAMP production | HEK-EM293 cells stably expressing hTSHR | 10 µM this compound with 1 mU/mL TSH | Significant inhibition | --INVALID-LINK-- |
| Inhibition of Graves' disease sera-stimulated cAMP production | HEK-EM293 cells stably expressing hTSHR | 30 µM this compound | 39 ± 2.6% inhibition (mean of 30 sera) | [2][3] |
| Inhibition of basal thyroperoxidase mRNA upregulation | Primary cultures of human thyrocytes | This compound | 65 ± 2.0% inhibition | [2][3] |
Signaling Pathway
The following diagram illustrates the canonical TSHR signaling pathway and the mechanism of action of this compound.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for assessing the inverse agonist and antagonist activity of this compound on the TSHR. The primary method described is a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, which is a widely used, robust method for quantifying intracellular cAMP levels.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TSHR (HEK-TSHR).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B, depending on the expression vector).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.
-
TSH: Bovine or human TSH for stimulation. Prepare a stock solution and serial dilutions in assay buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5][6]
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP standard, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.
-
Multi-well plates: 384-well white, low-volume plates suitable for fluorescence measurements.
-
Plate reader: An HTRF-compatible plate reader.
Experimental Workflow: Inverse Agonist Activity
The following diagram outlines the workflow for determining the inverse agonist activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 6. assets.fishersci.com [assets.fishersci.com]
Measuring thyroid peroxidase mRNA levels with NCGC00229600 treatment.
Application Note and Protocol
Topic: Measuring the Inhibitory Effect of NCGC00229600 on Thyroid Peroxidase (TPO) mRNA Levels in Primary Human Thyrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroid peroxidase (TPO) is a critical enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, T3 and T4.[1][2][3] Its expression is regulated by the thyroid-stimulating hormone (TSH) receptor (TSHR), a G-protein coupled receptor. In autoimmune disorders like Graves' disease, stimulating autoantibodies (TSAbs) chronically activate the TSHR, leading to hyperthyroidism and increased TPO expression.[4][5][6]
This compound is a potent, small-molecule allosteric inverse agonist of the TSHR.[4][7][8][9] It has been shown to inhibit both basal and TSH/TSAb-stimulated TSHR activity.[4][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on TPO mRNA expression in primary human thyrocytes using quantitative reverse transcription PCR (qRT-PCR). This assay serves as a functional measure of this compound's efficacy in a physiologically relevant cell system.
Signaling Pathway of TSHR and Inhibition by this compound
The TSH receptor, upon activation by TSH or stimulating antibodies, primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that upregulates the transcription of thyroid-specific genes, including TPO.[5] this compound, acting as an allosteric inverse agonist, binds to a site on the TSHR distinct from the hormone binding site and stabilizes the receptor in an inactive conformation, thereby blocking this signaling cascade.[4]
Summary of Experimental Data
Published studies have demonstrated the efficacy of this compound in reducing TPO mRNA levels in primary human thyrocyte cultures. The data highlights its potential as an antagonist for TSHR activation.[4][10][11]
| Cell Type | Treatment Condition | Compound | Concentration | Observed Effect on TPO mRNA Levels | Reference |
| Primary Human Thyrocytes | Basal and Graves' Disease Sera Stimulation | This compound | 30 µM | 65 ± 2.0% inhibition of upregulation | [4][10][11][12] |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment, RNA isolation, and qRT-PCR analysis to measure TPO mRNA levels.
Protocol 1: Primary Human Thyrocyte Culture and Treatment
Materials:
-
Primary human thyrocytes
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Fetal Bovine Serum (FBS)
-
Bovine TSH
-
This compound (and appropriate vehicle, e.g., DMSO)
-
6-well cell culture plates
-
Sterile PBS
Procedure:
-
Culture primary human thyrocytes in complete medium according to standard protocols.
-
Seed the thyrocytes into 6-well plates and grow until they reach approximately 80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours prior to treatment.
-
Prepare treatment conditions in triplicate. A suggested plate layout includes:
-
Vehicle Control (e.g., DMSO)
-
Stimulation Control (e.g., 1 mU/mL TSH or Graves' Disease patient sera)
-
This compound (e.g., 30 µM) + Stimulation
-
This compound alone
-
-
Pre-incubate cells with this compound or vehicle for 30-60 minutes.
-
Add the stimulating agent (TSH or sera) to the appropriate wells and incubate for a predetermined time (e.g., 24-48 hours) to allow for TPO mRNA expression.
-
After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
70% Ethanol
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Lyse the cells directly in the culture wells by adding the lysis buffer provided in the kit (containing β-mercaptoethanol).
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves:
-
Binding the RNA to a silica (B1680970) membrane column.
-
Washing the column to remove contaminants.
-
Eluting the pure RNA with RNase-free water.
-
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for TPO mRNA
This protocol describes a two-step qRT-PCR process, which involves reverse transcription followed by quantitative PCR.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Forward and reverse primers for human TPO and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument (e.g., ABI Prism 7700)
-
Optical-grade PCR plates and seals
Procedure:
Step A: Reverse Transcription (cDNA Synthesis)
-
Prepare a reverse transcription reaction mix for each RNA sample according to the kit manufacturer's instructions. Typically, this involves mixing 0.5-1 µg of total RNA with reaction buffer, reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
-
Incubate the reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Step B: Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing the qPCR reagent (e.g., SYBR Green), forward and reverse primers for the target gene (TPO) or reference gene, and RNase-free water.
-
Create a reaction plate by aliquoting the master mix into the wells of an optical PCR plate.
-
Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and load it into the qPCR instrument.
-
Set up the thermal cycling conditions. A typical protocol is:
-
Initial Denaturation: 95°C for 5-10 min.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60-62°C for 1 min.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Step C: Data Analysis
-
Collect the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct value of the target gene (TPO) to the Ct value of the reference gene (e.g., GAPDH) for each sample to obtain the ΔCt:
-
ΔCt = Ct(TPO) - Ct(Reference Gene)
-
-
Calculate the ΔΔCt by comparing the ΔCt of the treated samples to the ΔCt of the control (e.g., stimulated) sample:
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
The fold change in mRNA expression relative to the control is calculated as 2-ΔΔCt.
-
Percentage inhibition can be calculated from the fold change values.
Experimental Workflow
The entire process, from cell preparation to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Results and Interpretation
A successful experiment will show a significantly higher Ct value for TPO in cells treated with this compound and a stimulant compared to cells treated with the stimulant alone. After normalization using the ΔΔCt method, this will translate to a fold change of less than 1, indicating a reduction in TPO mRNA expression. The calculated percent inhibition (e.g., 65%) quantifies the antagonist activity of this compound at the TSHR, demonstrating its potential to mitigate the effects of receptor overstimulation, such as in Graves' disease.
References
- 1. uniprot.org [uniprot.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid Peroxidase Test: Antibody Range, High & Low Levels [medicinenet.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. | BioWorld [bioworld.com]
NCGC00229600 preparation and solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00229600 is a potent, small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3] It effectively inhibits TSHR activation by both thyroid-stimulating hormone (TSH) and stimulating autoantibodies found in Graves' disease.[1][2][3] This document provides detailed protocols for the preparation and solubilization of this compound in DMSO, as well as its application in cell-based assays to assess TSHR activity.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. For optimal experimental outcomes, it is crucial to use a high-purity grade of the compound.
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). Quantitative solubility data is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 50 | 104.26 | Ultrasonic treatment may be required for complete dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximal solubility.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 | ≥ 5.21 | Results in a clear solution.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 | 5.21 | Forms a suspended solution. Ultrasonic treatment is necessary.[1] |
Preparation of this compound Stock Solutions
The following protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Protocol
-
Equilibration: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 24.03 mg of this compound (Molecular Weight: 480.59 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Protocols
In Vitro cAMP Production Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on TSH-stimulated cAMP production in a cell line overexpressing the human TSHR (e.g., HEK-EM293 cells).
Caption: Workflow for in vitro cAMP inhibition assay.
-
HEK-EM293 cells stably expressing human TSHR
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
3-isobutyl-1-methylxanthine (IBMX)
-
Bovine TSH
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
48-well tissue culture plates
-
Cell Seeding: Seed HEK-TSHR cells into 48-well plates at a density of approximately 1 x 10^5 cells per well in complete growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Preparation of Solutions:
-
Prepare a working solution of 1 mM IBMX in HBSS/HEPES buffer.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the HBSS/HEPES/IBMX buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a solution of TSH in HBSS/HEPES/IBMX buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Treatment:
-
Aspirate the growth medium from the wells and wash once with HBSS/HEPES buffer.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
-
Add the TSH solution to the appropriate wells (excluding the basal control wells).
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the IC50 value.
Signaling Pathway
This compound acts as an allosteric inverse agonist at the TSH receptor, a G-protein coupled receptor (GPCR). Its binding to a site distinct from the TSH binding site stabilizes the receptor in an inactive conformation. This prevents the Gαs-mediated activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP) and subsequent downstream signaling events, such as the transcription of thyroid-specific genes like thyroperoxidase (TPO).
Caption: this compound signaling pathway.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is provided below.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Protocol
-
Synthesis of 3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzaldehyde:
-
To a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) and 2,6-dimethylphenol (1.1 eq) in acetonitrile, add potassium carbonate (5.0 eq).
-
Heat the mixture in a microwave reactor at 150°C for 30 minutes.
-
After completion, filter the mixture and concentrate under reduced pressure to yield the intermediate product.
-
-
Synthesis of this compound:
-
Dissolve the intermediate from the previous step (1.0 eq) in ethanol.
-
Add 2-amino-N-(pyridin-3-ylmethyl)benzamide (1.1 eq) followed by ytterbium(III) trifluoromethanesulfonate (0.2 eq).
-
Heat the reaction mixture at 80°C for 2 hours.
-
Upon completion, concentrate the mixture and purify by silica (B1680970) gel chromatography to obtain this compound.
-
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling any chemical compounds. The provided protocols should be adapted and optimized for specific experimental conditions.
References
Application Notes and Protocols for In Vitro TSHR Inhibition by NCGC00229600
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the growth and function of the thyroid gland.[1][2] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease, an autoimmune condition caused by activating autoantibodies against the TSHR.[3][4] NCGC00229600 has been identified as a small-molecule, allosteric inverse agonist of the TSHR.[3][4][5][6] This document provides detailed application notes and protocols for the in vitro characterization of this compound as a TSHR inhibitor.
This compound acts as an antagonist to TSHR activation by both the native ligand, thyroid-stimulating hormone (TSH), and by thyroid-stimulating antibodies (TSAbs) found in the sera of Graves' disease patients.[3][4] It functions as an inverse agonist by inhibiting the basal (constitutive) activity of the receptor in addition to agonist-stimulated activity.[3][7] Notably, this compound's mechanism is allosteric, meaning it does not compete with TSH for binding to the receptor.[3][7]
TSHR Signaling Pathway
The TSHR primarily signals through the Gαs protein-coupled pathway.[2][8][9] Upon activation by an agonist like TSH, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][10] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in thyroid hormone synthesis and thyroid cell function.[2][10]
Figure 1: TSHR Gαs-cAMP Signaling Pathway.
Quantitative Data Summary
The inhibitory activity of this compound on TSHR has been quantified in various in vitro assays. The following table summarizes the key findings.
| Parameter | Cell Line | Assay Type | Value | Reference |
| Inhibition of Basal cAMP Production | HEK-EM293 cells stably overexpressing human TSHR (HEKTSHR) | cAMP accumulation | 53% inhibition at 30 µM | [11] |
| Inhibition of TSH-stimulated cAMP Production | HEKTSHR cells | cAMP accumulation | Competitive antagonist | [3][4][7] |
| Inhibition of Graves' Disease Sera-stimulated cAMP Production | HEKTSHR cells | cAMP accumulation | 39 ± 2.6% inhibition (mean ± SEM) across 30 different patient sera | [3][4][7] |
| Inhibition of Basal and GD Sera-stimulated Thyroperoxidase mRNA | Primary cultures of human thyrocytes | mRNA quantification | 65 ± 2.0% inhibition | [3][4][7] |
Experimental Protocols
Cell Culture
Cell Line: HEK-EM293 cells stably expressing the human TSHR (HEK-TSHR).[3][12]
Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., Hygromycin B) as required for stable cell line maintenance.[13]
Culture Conditions:
-
Culture cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.[14][15]
-
Passage cells every 2-3 days or when they reach 80-90% confluency.[14]
-
For assays, seed cells into appropriate multi-well plates (e.g., 96-well or 384-well).[14]
cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on both basal and agonist-stimulated intracellular cAMP levels.
Materials:
-
HEK-TSHR cells
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM
-
3-isobutyl-1-methylxanthine (IBMX)
-
Bovine TSH (bTSH) or human TSH (hTSH)
-
This compound
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Multi-well plates (white, solid bottom for luminescence/fluorescence)
Procedure:
-
Cell Seeding: Seed HEK-TSHR cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.[16]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of TSH.
-
Assay:
-
Wash the cells once with assay buffer.
-
For antagonist mode: Add 50 µL of varying concentrations of this compound to the wells and incubate for 20 minutes at 37°C.[7] Then, add 50 µL of TSH (at a final concentration giving ~80% of maximal response, e.g., 1 mU/mL) containing 1 mM IBMX.[7]
-
For inverse agonist mode: Add 100 µL of varying concentrations of this compound containing 1 mM IBMX to the wells.[7]
-
-
Incubation: Incubate the plate for 40-60 minutes at 37°C.[7]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
CRE-bla Reporter Gene Assay
This assay measures the transcriptional activity downstream of cAMP production using a β-lactamase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
CellSensor™ CRE-bla HEK 293T cells (or a similar cell line) stably expressing TSHR.
-
Assay Medium: Opti-MEM or other suitable serum-free medium.
-
TSH
-
This compound
-
LiveBLAzer™-FRET B/G Substrate (or similar FRET substrate for β-lactamase)
-
Multi-well plates (black, clear bottom)
Procedure:
-
Cell Seeding: Seed CRE-bla TSHR cells in a 384-well plate at a density of 10,000 cells/well in 32 µL of assay medium and incubate for 16-20 hours.[15][17]
-
Compound Addition: Add 4 µL of 10X concentrated this compound solution to the wells and incubate for 30 minutes at 37°C.[17]
-
Agonist Stimulation: Add 4 µL of 10X concentrated TSH solution to the wells. For inverse agonist testing, add assay medium instead of TSH.
-
Incubation: Incubate the plate for 5 hours in a humidified 37°C/5% CO2 incubator.[15][17]
-
Substrate Loading: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's protocol. Add 8 µL of this mixture to each well.[15][17]
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.[15][17]
-
Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm) for each well. The ratio is proportional to the level of β-lactamase expression. Plot the ratio against the log concentration of this compound to determine the IC50.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing TSHR inhibitors like this compound.
Figure 2: Workflow for TSHR Inhibitor Characterization.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound as a TSHR inhibitor. These assays are robust and can be adapted for high-throughput screening to identify and characterize novel TSHR modulators. The allosteric inverse agonist nature of this compound makes it a valuable tool for studying TSHR signaling and a promising lead compound for the development of therapeutics for Graves' disease and other TSHR-related disorders.
References
- 1. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. HEK293/Human TSHR Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: NCGC00229600 for Studying Graves' Ophthalmopathy Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Graves' ophthalmopathy (GO), an autoimmune disorder affecting the tissues behind the eyes, is characterized by the expansion of orbital fat and connective tissues. Orbital fibroblasts are key players in this process, and their activity is driven by autoantibodies that stimulate the thyrotropin receptor (TSHR). NCGC00229600 is a small molecule, allosteric inverse agonist of the TSHR that presents a valuable tool for studying the pathogenesis of GO and for the development of potential therapeutics.[1][2][3][4][5][6]
These application notes provide a summary of the effects of this compound on GO fibroblasts, along with detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound acts as an antagonist at the TSHR, inhibiting its activation by both thyroid-stimulating hormone (TSH) and TSHR-stimulating autoantibodies (TSAbs), which are characteristic of Graves' disease.[1][7] By binding to the TSHR, this compound blocks both basal and stimulated signal transduction pathways that are crucial for the pathological changes observed in GO fibroblasts.[2][3][4][5] This inhibition has been shown to reduce key fibroblast functions implicated in the progression of GO, such as the production of hyaluronic acid (HA) and the activation of signaling pathways that promote cell proliferation and differentiation.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters in GO orbital fibroblasts.
Table 1: Inhibition of M22-Stimulated Cellular Responses by this compound
| Cellular Response | Stimulating Agent | This compound Effect | Reference |
| cAMP Production | M22 (TSAb) | Significant inhibition | [2] |
| Akt Phosphorylation | M22 (TSAb) | Significant inhibition to control levels or lower | [2] |
| Hyaluronan (HA) Production | M22 (TSAb) | Dose-dependent inhibition (IC50 = 830 nM) | [3][4][5] |
Table 2: Effect of this compound on TSH- and TSAb-Stimulated cAMP Production
| Cell Type | Stimulating Agent | This compound Effect | Reference |
| GO Fibroblasts | TSH | Reduced cAMP production | [1][7] |
| GO Fibroblasts | M22 (TSAb) | Reduced cAMP production | [1][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in GO fibroblasts and a general experimental workflow for studying the effects of this compound.
Caption: TSHR signaling in GO fibroblasts and inhibition by this compound.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on GO orbital fibroblasts.
Protocol 1: Cell Culture of Human Orbital Fibroblasts from GO Patients
-
Tissue Acquisition: Obtain orbital adipose/connective tissue from patients with GO undergoing orbital decompression surgery, with appropriate institutional review board approval.
-
Fibroblast Isolation: Mince the tissue and place it in plastic culture dishes. Allow preadipocyte fibroblasts to adhere and proliferate.
-
Culture Medium: Initially grow cells in Medium 199 containing 20% fetal bovine serum (FBS), gentamicin (B1671437) (20 µg/mL), and penicillin (100 U/mL).[2]
-
Maintenance: Maintain the cells in 75-cm² flasks in Medium 199 with 10% FBS and antibiotics.[2]
-
Incubation: Culture the cells in a humidified 5% CO₂ incubator at 37°C.[2]
-
Subculture: When cells reach approximately 80% confluence, subculture them for experiments.[8]
Protocol 2: Treatment of GO Orbital Fibroblasts with this compound
-
Cell Plating: Seed the cultured GO fibroblasts into appropriate multi-well plates.
-
Serum Starvation: Before treatment, switch the cells to a serum-free medium.
-
Preparation of Compounds:
-
Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution.[6]
-
Prepare working solutions of the stimulating agent (e.g., M22 monoclonal TSAb or bovine TSH) and this compound in serum-free medium.
-
-
Treatment:
-
Add the stimulating agent (e.g., M22 or TSH) to the cells.
-
In parallel experiments, co-treat cells with the stimulating agent and varying concentrations of this compound.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the stimulating agent alone.
-
Protocol 3: Measurement of cAMP Production
-
Cell Treatment: Treat GO fibroblasts as described in Protocol 2 for a short duration (e.g., 30 minutes).[2]
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Assay: Measure intracellular cAMP levels using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) or a similar biochemical assay.
-
Data Analysis: Normalize cAMP levels to the protein concentration of the cell lysates.
Protocol 4: Analysis of Akt Phosphorylation by Western Blot
-
Cell Treatment: Treat GO fibroblasts as described in Protocol 2 for a suitable duration to observe changes in protein phosphorylation (e.g., 60 minutes).[9]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.
Protocol 5: Measurement of Hyaluronan (HA) Production
-
Cell Treatment: Treat GO fibroblasts as described in Protocol 2 for a longer duration to allow for HA accumulation in the medium (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
HA ELISA: Measure the concentration of HA in the supernatant using a commercially available HA ELISA kit.
-
Data Analysis: Normalize the HA concentration to the cell number or total protein content.
Conclusion
This compound is a potent inhibitor of TSHR signaling in GO orbital fibroblasts. Its ability to block key pathogenic pathways, including cAMP production, Akt phosphorylation, and hyaluronan synthesis, makes it an invaluable research tool for dissecting the molecular mechanisms of Graves' ophthalmopathy and for the preclinical evaluation of novel therapeutic strategies. The protocols outlined above provide a framework for utilizing this compound in in vitro studies to further our understanding of this complex autoimmune disease.
References
- 1. A Drug-Like Antagonist Inhibits Thyrotropin Receptor–Mediated Stimulation of cAMP Production in Graves' Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A small molecule antagonist inhibits thyrotropin receptor antibody-induced orbital fibroblast functions involved in the pathogenesis of Graves ophthalmopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stimulatory TSH receptor antibody enhances adipogenesis via phosphoinositide 3-kinase activation in orbital preadipocytes from patients with Graves' ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting NCGC00229600 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00229600. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It functions by binding to a site on the TSHR distinct from the thyroid-stimulating hormone (TSH) binding site. This binding event inhibits the basal (constitutive) activity of the receptor and also antagonizes the receptor's activation by TSH and thyroid-stimulating antibodies (TSAbs), which are implicated in Graves' disease.[2][3] The primary downstream effect of this inhibition is a reduction in cyclic AMP (cAMP) production.[2][3]
Q2: What are the primary research applications for this compound?
This compound is primarily used in preclinical research for Graves' disease.[1][2] Its ability to inhibit TSHR activation by TSAbs from patient sera makes it a valuable tool for studying the pathophysiology of this autoimmune disorder and for the development of potential therapeutic agents.[2][3]
Q3: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] It is sparingly soluble in aqueous solutions. For detailed solubility data, please refer to the table below.
Solubility Data
| Solvent | Concentration | Appearance | Notes |
| DMSO | 50 mg/mL (~104 mM) | Clear Solution | May require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.21 mM) | Clear Solution | Suitable for in vivo studies.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Suspended Solution | Requires sonication. Suitable for oral and intraperitoneal injections.[1] |
Troubleshooting Guide for Aqueous Solubility Issues
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
This is a common issue due to the hydrophobic nature of this compound. Here are several steps to troubleshoot this problem:
-
Final Concentration: The most likely cause is that the final concentration of this compound in your aqueous buffer exceeds its solubility limit. Try lowering the final concentration of the compound in your assay.
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration. This minimizes the amount of DMSO stock added to the aqueous buffer.
-
Final DMSO Concentration: While it is important to keep the final DMSO concentration in your assay low to avoid solvent effects on your cells or proteins, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment to account for any potential effects of the solvent.
-
pH Adjustment: this compound has a quinazolinone core structure. The solubility of such compounds can be pH-dependent. If your experimental conditions allow, try adjusting the pH of your aqueous buffer. For basic compounds, a lower pH can sometimes improve solubility.
-
Use of Surfactants: For biochemical assays, consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in your buffer to aid in solubilization.
-
Sonication: After diluting into the aqueous buffer, brief sonication in a water bath may help to dissolve any small precipitates and create a more homogenous solution.
Q5: My this compound solution appears cloudy or has visible particles. Can I still use it?
It is not recommended to use a solution with visible precipitation for quantitative experiments, as the actual concentration of the dissolved compound will be unknown and likely inconsistent. This can lead to inaccurate and irreproducible results. It is best to prepare a fresh solution using the troubleshooting steps outlined above.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 479.58 g/mol ), add approximately 208.5 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO is stable for at least 1 month at -20°C and 6 months at -80°C.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution in Aqueous Medium: Add the appropriate volume of the intermediate DMSO dilution to your pre-warmed cell culture medium or assay buffer. For the example above, you would add 1 µL of the 1 mM solution to 99 µL of your aqueous medium. Mix immediately by gentle pipetting or vortexing.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound action on the TSHR signaling pathway.
Caption: General workflow for preparing and using this compound.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NCGC00229600 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of NCGC00229600 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] As an allosteric modulator, it binds to a site on the TSHR that is distinct from the binding site of the natural ligand, thyroid-stimulating hormone (TSH).[3] Its "inverse agonist" activity means that it not only blocks the action of agonists like TSH but also reduces the basal, or constitutive, activity of the receptor.[4] This leads to a decrease in downstream signaling pathways, most notably a reduction in intracellular cyclic AMP (cAMP) production.[2][3]
Q2: What are the primary in vitro applications of this compound?
The primary in vitro application of this compound is to inhibit TSHR signaling. It has been shown to be effective in:
-
Inhibiting both basal and TSH-stimulated cAMP production in cell lines overexpressing the human TSHR (e.g., HEK-EM293 cells).[2][3]
-
Antagonizing the stimulatory effects of thyroid-stimulating antibodies (TSAbs) from patients with Graves' disease.[2][3]
-
Reducing the upregulation of thyroperoxidase (TPO) mRNA levels in primary cultures of human thyrocytes stimulated by TSH or Graves' disease patient sera.[2][3]
-
Inhibiting TSH- and M22 (a monoclonal TSHR-stimulating antibody)-stimulated cAMP production in Graves' orbital fibroblasts (GOFs).[5]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will depend on your specific cell type, assay conditions, and experimental goals. A concentration of 30 µM has been shown to be effective in inhibiting TSH-stimulated cAMP production by approximately 53% in HEK-TSHR cells and upregulating thyroperoxidase mRNA by 65% in primary human thyrocytes.[6]
For initial experiments, a dose-response curve is highly recommended to determine the optimal concentration for your system. A starting point could be a range from 1 µM to 50 µM.
Quantitative Data Summary
| Cell Line/System | Assay | Agonist | This compound Concentration | Observed Effect | Reference |
| HEK-EM293 cells expressing hTSHR | cAMP Production | TSH | 30 µM | ~53% inhibition | [6] |
| HEK-EM293 cells expressing hTSHR | cAMP Production | Basal | 30 µM | ~53% inhibition | [6] |
| HEK-EM293 cells expressing hTSHR | cAMP Production | Graves' Disease Sera (n=30) | 30 µM | 39% ± 2.6% inhibition | [2][3] |
| Primary Human Thyrocytes | Thyroperoxidase mRNA Upregulation | Graves' Disease Sera | 30 µM | 65% ± 2.0% inhibition | [2][3] |
| Graves' Orbital Fibroblasts (GOFs) | cAMP Production | TSH and M22 antibody | Not specified | Reduction in cAMP production | [5] |
Experimental Protocols
Protocol 1: cAMP Production Assay
This protocol is a general guideline for measuring the effect of this compound on cAMP production in HEK293 cells stably expressing the human TSHR (HEK-TSHR).
Materials:
-
HEK-TSHR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TSH (or other agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK-TSHR cells in a white opaque 96-well or 384-well plate at a density that allows for optimal signal window in your cAMP assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Pre-incubation with this compound:
-
Wash the cells once with assay buffer.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add TSH or another agonist to the wells. For antagonist assays, use a concentration of agonist that produces a submaximal response (e.g., EC80).
-
Include wells with no agonist to measure basal inhibition.
-
Add IBMX to all wells to a final concentration of 1 mM to inhibit phosphodiesterase activity.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
Protocol 2: Thyroperoxidase (TPO) mRNA Expression Assay
This protocol outlines the steps to measure the effect of this compound on TPO mRNA expression in primary human thyrocytes using quantitative real-time PCR (qRT-PCR).
Materials:
-
Primary human thyrocytes
-
Cell culture medium
-
This compound
-
TSH or Graves' disease patient sera
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers and probe for human TPO and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human thyrocytes in appropriate medium.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
For stimulated conditions, add TSH or Graves' disease patient sera during the last few hours of incubation.
-
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the cDNA, qRT-PCR master mix, and primers/probe for TPO and the reference gene.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression of TPO mRNA, normalized to the reference gene.
Troubleshooting Guides
Issue 1: Low or no inhibition of cAMP production by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific assay. |
| Compound solubility issues | Ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous assay buffer, vortex thoroughly. If precipitation is observed, sonication may help. Prepare fresh dilutions for each experiment. |
| High agonist concentration | As an allosteric inverse agonist, the inhibitory effect of this compound can be overcome by high concentrations of the orthosteric agonist (TSH). Use a submaximal (e.g., EC80) concentration of TSH for antagonist assays. |
| Cell health and receptor expression | Ensure cells are healthy and within a low passage number. Verify TSHR expression levels by a suitable method (e.g., flow cytometry or Western blot). |
| Assay sensitivity | Check the dynamic range and sensitivity of your cAMP assay. Ensure the signal window between basal and stimulated conditions is sufficient. |
Issue 2: High variability in TPO mRNA expression results.
| Possible Cause | Troubleshooting Step |
| RNA degradation | Use RNase-free reagents and consumables. Process samples quickly and store RNA at -80°C. Check RNA integrity using a bioanalyzer or gel electrophoresis. |
| Inefficient cDNA synthesis | Use a high-quality reverse transcription kit. Ensure accurate RNA quantification for consistent input into the cDNA synthesis reaction. |
| Poor primer/probe design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. |
| Pipetting errors | Use calibrated pipettes and be meticulous when setting up qRT-PCR reactions. Use a master mix to minimize pipetting variability. |
| Inappropriate reference gene | Ensure the chosen reference gene is stably expressed across all experimental conditions. Test multiple reference genes to find the most suitable one for your system. |
Issue 3: Potential Cytotoxicity of this compound.
While specific cytotoxicity data for this compound is not widely published, it is good practice to assess the potential for cytotoxic effects, especially at higher concentrations.
| Observation | Troubleshooting/Validation Step |
| Decreased cell number or changes in cell morphology at high concentrations | Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your functional assays. This will help distinguish between specific inhibition of TSHR signaling and a general cytotoxic effect. |
| Unexpected decrease in signal at the highest concentrations of a dose-response curve | This "bell-shaped" curve could indicate cytotoxicity. Correlate the functional data with cell viability data at the same concentrations. |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Preventing NCGC00229600 precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the precipitation of NCGC00229600 (also known as Riluzole) in cell culture media.
Troubleshooting Guide: Precipitation Issues
This section addresses specific issues related to compound precipitation during experimental workflows.
Question: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I fix it?
Answer:
This is a common issue known as "carry-over" precipitation. It typically occurs because this compound, a lipophilic compound, is dissolved in a high-concentration organic solvent (like DMSO) but has very low solubility in the aqueous, neutral pH environment of your cell culture medium.[1][2] When the concentrated stock is rapidly diluted, the compound crashes out of the solution.
Immediate Solutions:
-
Improve Dilution Technique: Instead of adding the stock solution directly into the full volume of media, add the stock to a smaller volume first, mix thoroughly, and then add this intermediate dilution to the final volume. Always add the stock solution dropwise to the vortex of the media to ensure rapid dispersal.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. Temperature shifts from refrigerated stock solutions to warm media can decrease the solubility of some compounds.[3][4][5]
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in your specific media. Verify the compound's solubility limits (see table below) and consider performing a dose-response experiment starting with a lower concentration.
Question: The media appeared clear after adding this compound, but I noticed cloudiness or a precipitate after several hours in the incubator. Why did this happen?
Answer:
Delayed precipitation can be caused by several factors related to the incubator environment and media composition:
-
pH Shift: The CO2 environment in an incubator is designed to maintain the pH of the media (typically 7.2-7.4) through its interaction with the bicarbonate buffering system.[3] However, slight shifts in pH can occur, and since the solubility of this compound is highly pH-dependent, a minor change can be enough to cause it to fall out of solution over time.[1]
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins (especially if you are using serum) in the media, leading to the formation of insoluble complexes.[3][4][6]
-
Compound Instability: While less common, the compound could be degrading into less soluble byproducts. Ensure your stock solution is fresh and has not undergone multiple freeze-thaw cycles.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Question: What is this compound?
Answer: this compound is a small molecule also known as Riluzole (B1680632).[7] It is investigated for various therapeutic purposes, including its role as a neuroprotective agent that blocks glutamatergic neurotransmission.[8][9][10] In some contexts, it is also identified as an allosteric inverse agonist of the thyrotropin receptor (TSHR).[11][12][13]
Question: Why does this compound (Riluzole) have poor solubility in cell culture media?
Answer: this compound is a weak base and a lipophilic (fat-soluble) compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1] Its aqueous solubility is highly dependent on pH. Cell culture media is buffered to a neutral pH of ~7.2-7.4, a range where the compound is very slightly soluble.[1][2] Its solubility significantly increases in acidic conditions (pH < 4), but such conditions are not compatible with cell culture.[14]
Question: What is the recommended solvent for preparing a stock solution?
Answer: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[11][15] It is very soluble in DMSO, allowing for the creation of a highly concentrated stock that can be diluted to a final working concentration.
| Solvent | Reported Solubility | Notes |
| DMSO | 50 mg/mL (~104 mM) | Use of ultrasonic bath may be needed.[11] |
| Water (neutral pH) | Very slightly soluble (~0.3 mg/mL at pH 7)[2] | Not recommended for stock solutions. |
| Aqueous Buffer (pH 6.8) | ~1.71 mM (at 25°C) | Solubility is very low at near-neutral pH.[1] |
| Aqueous Buffer (pH 2.0) | ~24.20 mM (at 37°C) | Highly soluble, but acidic pH is not suitable for cells.[14] |
Question: What is the maximum concentration of DMSO that is safe for my cells?
Answer: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cytotoxicity.[3] The tolerance to DMSO can be cell-line specific, so it is best to consult the literature for your specific cell type or run a vehicle control experiment to assess toxicity.
Question: How should I prepare and store my this compound stock solution?
Answer: Use fresh, anhydrous (water-free) DMSO to prepare a concentrated stock solution (e.g., 50 mM). Gentle warming or sonication can aid dissolution.[11][16] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture.[3][11] Stock solutions stored at -80°C are typically stable for up to 6 months.[11]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Materials: this compound (Riluzole, MW: 234.2 g/mol ), anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 50 mM stock, you will need 11.71 mg of the compound (Calculation: 0.05 mol/L * 1 L/1000 mL * 234.2 g/mol * 1000 mg/g * 1 mL = 11.71 mg).
-
Procedure:
-
Weigh out 11.71 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, create small working aliquots (e.g., 20 µL) in sterile tubes.
-
Store aliquots at -80°C.
-
Protocol 2: Recommended Dilution of Stock Solution into Cell Culture Media
This protocol is designed to minimize precipitation upon dilution.
Caption: A visual workflow for diluting concentrated stock solutions into media.
Signaling Pathway
Question: What is the primary mechanism of action for this compound (Riluzole)?
Answer: Riluzole's neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission.[8][9][10] It does this by inhibiting the release of the excitatory neurotransmitter glutamate (B1630785) from presynaptic terminals. This action is thought to be a result of blocking voltage-gated sodium channels, which reduces neuronal excitability.[17][18] Additionally, it can non-competitively block postsynaptic NMDA receptors, further protecting neurons from excitotoxic damage.[9][10]
Caption: Simplified mechanism of action of this compound (Riluzole).
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 9. neurology.org [neurology.org]
- 10. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
- 14. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 18. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of NCGC00229600 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of NCGC00229600 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3] It inhibits both basal and TSH-stimulated cAMP production.[3][4] This inhibitory action occurs through allosteric modulation, meaning it does not compete for the same binding site as TSH.[3][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of TSHR signaling. This has been demonstrated in various experimental systems, including:
-
Inhibition of cAMP production in HEK293 cells stably expressing human TSHR.[3][4]
-
Inhibition of cAMP production stimulated by sera from Graves' disease patients.[3]
-
Inhibition of basal and TSH-stimulated upregulation of thyroid peroxidase (TPO) mRNA in primary human thyrocyte cultures.[3][4]
Q3: Have any off-target activities of this compound been reported?
Publicly available data on the comprehensive off-target profile of this compound is limited. As with any small molecule inhibitor, it is crucial for researchers to independently characterize its selectivity and potential off-target effects within their specific experimental context. General strategies for identifying off-target effects are discussed in the troubleshooting guide below.
Q4: What is a suitable starting concentration for my experiments?
In published studies, this compound has been shown to be effective at a concentration of 30 μM for inhibiting TSHR signaling in cell-based assays.[4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay, aiming for the lowest concentration that elicits the desired on-target effect to minimize potential off-target binding.[5]
Q5: Should I use a negative control compound in my experiments?
Yes, using a structurally similar but biologically inactive analog of this compound as a negative control is highly recommended. This helps to distinguish the on-target effects of TSHR inhibition from non-specific effects of the chemical scaffold.[5][6] If a validated inactive analog is not available, using a vehicle control (e.g., DMSO) is essential.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound, with a focus on minimizing and identifying off-target effects.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Off-target effects: The observed phenotype may be due to the modulation of unintended cellular targets. | 1. Perform a dose-response curve: Use the lowest effective concentration of this compound.[5]2. Use orthogonal controls: Confirm the phenotype with a different TSHR inhibitor that has a distinct chemical structure.3. Rescue experiment: If possible, rescue the phenotype by activating the TSHR pathway downstream of the receptor.4. Target engagement assay: Confirm that this compound is engaging TSHR in your experimental system at the concentrations used. |
| High cellular toxicity observed. | Off-target toxicity or non-specific effects. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Use a negative control compound to assess scaffold-specific toxicity.[5][6]4. Assess cell viability using standard methods (e.g., MTT or trypan blue exclusion) across a range of concentrations. |
| Discrepancy between results in different cell lines. | Cell-type specific off-target effects or differences in TSHR expression and signaling. | 1. Characterize TSHR expression levels in your cell lines.2. Perform target validation in each cell line using a complementary method like RNAi to confirm that the phenotype is TSHR-dependent.3. Consider performing a broad kinase or receptor screen to identify potential off-targets specific to the affected cell line. |
| Difficulty reproducing published findings. | Variations in experimental conditions. | 1. Carefully review and match experimental protocols , including cell line passage number, serum concentration, and reagent sources.2. Confirm the identity and purity of your this compound stock.3. Prepare fresh dilutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for On-Target Activity
This protocol outlines a general method to determine the optimal concentration of this compound for inhibiting TSH-induced cAMP production.
-
Cell Seeding: Plate HEK293 cells stably expressing human TSHR in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). A typical concentration range to test would be from 1 nM to 100 µM.
-
Pre-incubation: Remove the culture medium and replace it with serum-free medium containing the different concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add a fixed concentration of TSH (e.g., the EC80 concentration for cAMP production) to the wells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Workflow for Off-Target Effect Investigation
This protocol provides a systematic approach to investigating potential off-target effects of this compound.
-
Phenotypic Confirmation:
-
Observe a phenotype of interest upon treatment with this compound at the lowest effective concentration.
-
Include a vehicle control and, if available, a structurally related inactive control.
-
-
Target Engagement:
-
Confirm that this compound engages with TSHR in your cellular system at the active concentration. This can be assessed using techniques like cellular thermal shift assay (CETSA) or by measuring downstream signaling (e.g., cAMP levels).
-
-
Orthogonal Control:
-
Use a different, structurally unrelated TSHR inhibitor to see if it recapitulates the same phenotype. If it does, it strengthens the evidence that the effect is on-target.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TSHR.
-
If the phenotype is lost in the TSHR-depleted cells, it is likely an on-target effect.
-
-
Off-Target Profiling (Optional but Recommended):
-
If the phenotype persists in the absence of TSHR or is not recapitulated by an orthogonal control, consider broad-panel screening (e.g., kinase or GPCR profiling) to identify potential off-targets of this compound.
-
Visualizations
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to distinguish on-target from off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
NCGC00229600 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of NCGC00229600, an allosteric inverse agonist of the thyrotropin receptor (TSHR). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored under the following conditions:
| Storage Temperature | Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q2: How should I handle the working solution for in vivo experiments?
It is highly recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use to ensure potency and consistency.[1]
Q3: The compound precipitated out of solution. What should I do?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution.[1]
Q4: What are the recommended solvents for preparing this compound solutions?
This compound can be dissolved in various solvent systems depending on the experimental requirements. Here are two example protocols:
-
For a suspended solution (suitable for oral and intraperitoneal injection): A concentration of 2.5 mg/mL can be achieved in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). Ultrasonic treatment may be necessary to fully suspend the compound.[1]
-
For a clear solution: A clear solution of at least 2.5 mg/mL can be prepared in 10% DMSO and 90% Corn Oil.[1]
Troubleshooting Guide
Encountering issues with experimental reproducibility when using this compound? The problem might lie in the handling and storage of the compound. This guide will help you troubleshoot potential stability-related problems.
Issue: Inconsistent or weaker than expected activity in my assay.
This is a common issue that can often be traced back to compound degradation. Follow these steps to diagnose the problem:
Caption: Troubleshooting workflow for inconsistent experimental results.
Proper Storage and Handling Workflow
To maintain the quality and stability of this compound, a systematic approach to storage and handling is essential. The following diagram outlines the recommended workflow from receiving the compound to its experimental use.
Caption: Recommended workflow for storing and handling this compound.
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, the following general methodologies are commonly used in the pharmaceutical industry to assess compound stability.
Methodology for Assessing Solution Stability
-
Objective: To determine the degradation of this compound in a specific solvent system over time at various storage temperatures.
-
Procedure: a. Prepare a stock solution of this compound of a known concentration in the desired solvent. b. Aliquot the solution into multiple vials to avoid freeze-thaw cycles. c. Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). d. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each temperature condition. e. Analyze the concentration and purity of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. f. Compare the results to the initial time point (T=0) to determine the percentage of degradation.
Disclaimer: The information provided is based on publicly available data and general laboratory best practices. It is essential to consult the product-specific datasheet and perform your own validation for your specific experimental conditions. All products mentioned are for research use only.
References
Technical Support Center: Dissolving NCGC00229600
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving the TSHR inverse agonist, NCGC00229600. This resource includes a detailed sonication protocol, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful preparation of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO, preferably from a newly opened bottle, as the compound is hygroscopic and absorbed water in the DMSO can significantly impact its solubility.[1]
Q2: Is sonication necessary to dissolve this compound?
A2: Yes, sonication is required to dissolve this compound, particularly when preparing high-concentration stock solutions.[2] For lower concentrations, vigorous vortexing may be sufficient, but sonication is recommended to ensure complete dissolution.
Q3: My this compound powder appears as a thin film or is difficult to weigh. What should I do?
A3: If the compound is in a small quantity and appears as a thin film, it is recommended to dissolve it directly in the vial by adding the appropriate volume of DMSO. For waxy or sticky solids, direct dissolution in the solvent is also the preferred method to ensure accurate concentration of the stock solution.
Q4: My compound dissolved in DMSO but precipitated when I added it to my aqueous experimental medium. How can I prevent this?
A4: This is a common issue known as "crashing out" or "salting out".[1] To prevent this, it is recommended to perform serial dilutions of your DMSO stock solution in your aqueous buffer. A stepwise dilution allows for a more gradual change in solvent polarity, which can help to keep the compound in solution. Ensure the final concentration of DMSO in your experimental medium is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[3]
Q5: Can sonication degrade this compound?
A5: While sonication is a powerful tool for dissolution, excessive sonication can generate heat and potentially lead to the degradation of chemical compounds.[4][5] It is important to use the minimum effective sonication time and to control the temperature of the water bath. After sonication, it is best practice to verify the integrity of the compound using analytical methods such as HPLC or LC-MS/MS.[6][7]
Sonication Protocol and Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Concentration in DMSO | Up to 50 mg/mL (104.26 mM) | - |
| In Vivo Formulation 1 (Suspension) | 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [2] |
| In Vivo Formulation 2 (Clear Solution) | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [2] |
Detailed Experimental Protocol: Dissolving this compound in DMSO
-
Preparation:
-
Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
-
Initial Mixing:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
-
Sonication:
-
Place the vial in a water bath sonicator.
-
Sonicate for 10-15 minute intervals. Check for dissolution after each interval.
-
Maintain the water bath temperature at or below room temperature to minimize potential compound degradation. If the sonicator warms the water, replace it with cool water.
-
Note: For difficult-to-dissolve compounds, short pulses of sonication (e.g., 1-3 minutes) repeated several times can be effective.[8]
-
-
Final Inspection and Storage:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Once fully dissolved, store the stock solution at -20°C or -80°C as recommended, protected from light and moisture.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve after initial vortexing and sonication. | 1. Insufficient Sonication: The sonication time or power may be inadequate. 2. Hygroscopic DMSO: The DMSO may have absorbed moisture, reducing its solvating power. 3. Concentration too high: The desired concentration may exceed the solubility limit. | 1. Continue sonication in 10-15 minute intervals. If using a probe sonicator, use a low to medium power setting with pulses. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1] 3. Prepare a more dilute stock solution. |
| Solution is cloudy or contains visible particles after sonication. | 1. Incomplete Dissolution: The compound is not fully dissolved. 2. Precipitation: The compound may have precipitated out of solution. | 1. Continue sonication and gentle warming (30-40°C) if the compound is heat-stable. 2. Re-sonicate the solution. If precipitation persists, consider preparing a fresh, more dilute stock solution. |
| Compound precipitates upon dilution into aqueous media. | 1. Rapid change in solvent polarity: Adding the DMSO stock directly to the aqueous buffer can cause the compound to "crash out".[3] 2. Low aqueous solubility: The final concentration in the aqueous medium exceeds the compound's solubility limit. | 1. Perform a serial dilution of the DMSO stock in the aqueous buffer.[1] 2. Lower the final working concentration of the compound. |
| Concern about compound stability after sonication. | Potential Degradation: The energy from sonication may have altered the chemical structure of the compound. | 1. Analytical Validation: After sonication, verify the integrity of this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] 2. Functional Assay: Compare the biological activity of the sonicated compound to a non-sonicated, fully dissolved control (if possible to prepare at a low concentration without sonication) to ensure its function is retained. |
Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. Analytical Methods to Determine the Stability of Biopharmaceutical Products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Addressing variability in cAMP assay results with NCGC00229600
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NCGC00229600 in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR), also known as the thyroid-stimulating hormone receptor.[1][2][3] Unlike an orthosteric antagonist that competes with the natural ligand (TSH) at the binding site, this compound binds to a different site on the receptor (an allosteric site).[2] This binding event restrains the receptor in an inactive conformation, preventing the conformational changes necessary for activation.[2] As a result, it inhibits both the basal (agonist-independent) and TSH-stimulated signaling of the TSHR.[2][4][5]
Q2: How does this compound affect cAMP levels?
The TSH receptor is predominantly a Gs protein-coupled receptor (GPCR).[6][7] Activation of TSHR leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP.[6][8] As an inverse agonist, this compound inhibits TSHR activation, leading to a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.[2][5] In experimental settings, it has been shown to inhibit both basal and TSH-stimulated cAMP production.[4][5]
Q3: What cell types are suitable for cAMP assays with this compound?
Assays with this compound have been successfully performed in various cell systems, including:
-
HEK293 cells stably expressing the human TSHR (HEK-TSHR) : This is a common model system for studying TSHR signaling.[4][5]
-
Primary cultures of human thyrocytes : These cells endogenously express TSHR and provide a more physiologically relevant context.[2][5]
-
Graves' orbital fibroblasts (GOFs) : These cells, implicated in Graves' ophthalmopathy, also express TSHR and respond to TSH stimulation.[9]
The choice of cell line depends on the specific research question. Recombinant cell lines often provide a more robust and reproducible signal, while primary cells offer greater physiological relevance.[10]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is crucial to use freshly opened or anhydrous DMSO, as the compound is hygroscopic and solubility can be affected.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To avoid multiple freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots.[11]
Troubleshooting Guide for cAMP Assays
Variability in cAMP assay results can arise from multiple factors, from cell handling to reagent preparation. This guide addresses common issues encountered when using this compound.
Issue 1: High Variability or Poor Reproducibility Between Wells/Plates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure cells are in the logarithmic growth phase and have high viability (>90%).[12][13] Create a homogeneous single-cell suspension before plating to ensure even cell distribution. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to promote uniform settling.[13] |
| Edge Effects | Evaporation from wells at the edge of the plate can alter component concentrations. To mitigate this, fill the outer wells with sterile PBS or culture medium and do not use them for experimental data points.[13] |
| Inaccurate Liquid Handling | Calibrate and regularly service pipettes. Use low-retention tips. When using multichannel pipettes, ensure consistent aspiration and dispensing across all channels. Small volume variations can significantly impact results in 384- or 1536-well formats.[14] |
| Compound Precipitation | This compound may precipitate if the final DMSO concentration is too high or if it's added to aqueous buffer too quickly. Ensure the final DMSO concentration is tolerated by your cell line (typically ≤1%).[15] Prepare intermediate dilutions and mix gently but thoroughly. |
| Temperature Fluctuations | Uneven temperature across the assay plate during incubation can lead to variable enzyme kinetics. Ensure the incubator provides uniform heating. Allow plates to equilibrate to room temperature before adding detection reagents if required by the assay protocol.[13] |
Issue 2: Low Signal Window or Weak Inhibition by this compound
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | Titrate the number of cells per well. Too few cells will produce an insufficient cAMP signal, while too many can lead to receptor desensitization or rapid depletion of media components.[10][11] |
| Low TSHR Expression | If using a stable cell line, verify TSHR expression levels via flow cytometry or western blot. Passage number can affect receptor expression; it's best to use cells within a validated passage range. |
| Degraded this compound or TSH | Prepare fresh dilutions of this compound from a properly stored stock aliquot for each experiment. Reconstitute TSH according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Inappropriate TSH Agonist Concentration | To measure inhibition, the TSH concentration should ideally be at its EC₅₀ to EC₈₀ value.[11] This provides a sufficiently strong signal that can be robustly inhibited. A full TSH dose-response curve should be generated to determine the optimal concentration. |
| Insufficient Incubation Time | Optimize the incubation time for both the TSH stimulation and the this compound pre-incubation. Typically, a 15-30 minute pre-incubation with the antagonist is followed by a 30-60 minute stimulation with the agonist.[16] |
Issue 3: Unexpected Results (e.g., this compound Shows Agonist Activity)
| Potential Cause | Recommended Solution |
| Assay Artifacts | Some compounds can interfere with the assay detection method (e.g., auto-fluorescence in HTRF assays). Run a control where this compound is added to wells with lysis buffer but no cells to check for direct interference with assay reagents.[14] |
| Off-Target Effects | At very high concentrations, compounds can have off-target effects. For example, some molecules can directly inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP, which would lead to an increase in cAMP levels.[17] It is critical to perform a full dose-response curve to determine the potency and identify if the effect is biphasic. |
| Cell Line Issues | Confirm the identity of your cell line and test for mycoplasma contamination, which can alter cellular signaling. Use a parental cell line (lacking the TSHR) as a negative control to ensure the observed effects are receptor-dependent.[10][11] |
Data Presentation
Table 1: Inhibitory Activity of this compound on cAMP Production
This table summarizes the reported inhibitory effects of this compound from key publications.
| Cell System | Stimulus | This compound Concentration | Percent Inhibition of cAMP Production | Reference |
| HEK-TSHR Cells | Basal | 30 µM | 53% | [4] |
| HEK-TSHR Cells | TSH | 30 µM | 53% | [4] |
| HEK-TSHR Cells | Sera from Graves' Disease Patients (n=30) | 30 µM | 39% ± 2.6% | [2][5] |
Table 2: General Troubleshooting Parameters for cAMP HTRF Assays
This table provides a checklist of key optimization parameters.[11][18]
| Parameter | Typical Range | Purpose |
| Cell Density | 1,000 - 20,000 cells/well (384-well plate) | Optimize for best signal-to-background ratio. |
| Agonist (TSH) Conc. | EC₅₀ - EC₈₀ | Ensure a robust but inhibitable signal. |
| Antagonist (this compound) Incubation | 15 - 60 minutes | Allow antagonist to bind to the receptor. |
| Agonist (TSH) Incubation | 30 - 60 minutes | Allow for sufficient cAMP production. |
| Final DMSO Conc. | 0.1% - 1.0% | Minimize solvent effects on cell viability and assay signal. |
| Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) | Optional (100-500 µM) | May be needed to amplify signal, but test for effects on compound potency. |
Experimental Protocols
Protocol: Measuring this compound Inhibition of TSH-Stimulated cAMP Production using HTRF
This protocol is a general guideline for a 384-well plate format and should be optimized for your specific cell system and reagents.[11][16]
1. Cell Preparation: a. Culture HEK-TSHR cells to 70-80% confluency.[12] b. Harvest cells using a non-enzymatic cell dissociation buffer. c. Wash cells once with PBS and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in stimulation buffer to the predetermined optimal cell density.
2. Assay Procedure: a. Compound Plating: Prepare serial dilutions of this compound in stimulation buffer containing 1% DMSO. Dispense 5 µL of the diluted compound, vehicle control (1% DMSO), or buffer into the appropriate wells of a 384-well plate. b. Cell Addition: Add 5 µL of the cell suspension to each well. c. Pre-incubation: Seal the plate and incubate for 30 minutes at room temperature to allow this compound to bind. d. Agonist Stimulation: Prepare a TSH solution in stimulation buffer at 3X the final desired EC₈₀ concentration. Add 5 µL of this solution to all wells except the negative controls (add buffer instead). e. Stimulation Incubation: Seal the plate and incubate for 30 minutes at room temperature. f. Detection: i. Following the HTRF kit manufacturer's protocol, prepare the detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody). ii. Add 5 µL of the d2-labeled cAMP solution to each well. iii. Add 5 µL of the anti-cAMP cryptate antibody solution to each well. g. Final Incubation: Incubate for 60 minutes at room temperature, protected from light. h. Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
3. Data Analysis: a. Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. b. Normalize the data: Set the signal from the vehicle + TSH wells as 0% inhibition and the signal from the no-TSH control wells as 100% inhibition. c. Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀.
Visualizations
Signaling Pathway Diagram
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an HTRF-based cAMP inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting cAMP assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Peptide 612-627 of thyrotropin receptor and its modified derivatives as the regulators of adenylyl cyclase in the rat thyroid gland] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. marinbio.com [marinbio.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of TSHR with NCGC00229600
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NCGC00229600 to achieve complete inhibition of the Thyroid Stimulating Hormone Receptor (TSHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the TSH Receptor?
A1: this compound is a small-molecule, allosteric inverse agonist of the TSHR.[1][2] Unlike the native ligand, TSH, which binds to the extracellular domain, this compound binds to a different site within the transmembrane domain of the receptor.[3] This allosteric binding stabilizes the receptor in an inactive conformation, thereby inhibiting both the basal (constitutive) activity of the receptor and the activity stimulated by TSH or thyroid-stimulating antibodies (TSAbs).[1][2]
Q2: What is the difference between a neutral antagonist and an inverse agonist?
A2: A neutral antagonist blocks the binding of an agonist to the receptor, thereby preventing its activation. An inverse agonist, like this compound, has the additional effect of reducing the basal or constitutive activity of the receptor, meaning it can inhibit receptor signaling even in the absence of a stimulating ligand.[2]
Q3: In which cell lines can I test the inhibitory activity of this compound?
A3: The inhibitory activity of this compound has been demonstrated in various cell systems, including:
-
HEK-EM293 cells stably overexpressing human TSHR: A common model system for studying TSHR signaling.[2]
-
Primary cultures of human thyrocytes: A more physiologically relevant model that endogenously expresses TSHR.[2]
-
Graves' orbital fibroblasts (GOFs): To study the effects on cells implicated in Graves' ophthalmopathy.[4][5]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the expected potency (IC50) of this compound?
A5: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, such as the cell type and whether you are measuring inhibition of basal or stimulated activity. Refer to the quantitative data table below for specific values.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against the TSHR.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of TSH-stimulated cAMP production) | HEK-EM293 cells expressing hTSHR | 0.78 µM | [6] |
| IC50 (Inhibition of basal cAMP production) | HEK-EM293 cells expressing hTSHR | 3.0 µM | [6] |
| Inhibition of basal cAMP production | Not specified | 53% at 30 µM | |
| Inhibition of GD sera-stimulated cAMP production | HEK-EM293 cells expressing hTSHR | 39 ± 2.6% | [2] |
| Inhibition of basal and GD sera-upregulated thyroperoxidase mRNA | Primary human thyrocytes | 65 ± 2.0% | [2] |
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition observed | Compound Instability: this compound may degrade in aqueous solutions over time. | Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Incorrect Compound Concentration: Errors in calculating dilutions or pipetting. | Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique. | |
| Low TSHR Expression: The target cells may have low or variable expression of TSHR. | Use a cell line with confirmed high-level expression of TSHR (e.g., stably transfected HEK293 cells). If using primary cells, assess TSHR expression levels by qPCR or flow cytometry. | |
| Assay Interference: Components in the cell culture medium or serum may interfere with the compound or the assay readout. | Test the effect of this compound in serum-free medium if possible. Ensure that the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%). | |
| High background signal in the assay | Compound Aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific effects. | Visually inspect the compound stock solution for any precipitation. If aggregation is suspected, try sonicating the stock solution. It's also advisable to perform a dose-response curve to ensure the observed inhibition is specific. |
| Cell Stress: High cell density or poor cell health can lead to altered signaling and high background. | Ensure cells are seeded at an optimal density and are healthy and actively dividing before starting the experiment. | |
| Variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each set of wells. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. | Use a multichannel pipette for adding reagents where possible to minimize well-to-well variability. | |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. |
Detailed Experimental Protocols
In Vitro TSHR Inhibition Assay (cAMP Measurement)
This protocol describes the measurement of cyclic AMP (cAMP) production in HEK-EM293 cells stably expressing human TSHR.
Materials:
-
HEK-EM293 cells stably expressing hTSHR
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Bovine TSH (bTSH)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
White, opaque 96-well plates suitable for luminescence or fluorescence measurements
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the HEK-hTSHR cells into a 96-well plate at a density of 50,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in HBSS/HEPES buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Inhibition Assay:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with 100 µL of pre-warmed HBSS/HEPES.
-
Add 50 µL of the diluted this compound to the appropriate wells. For control wells, add 50 µL of HBSS/HEPES with the same final concentration of DMSO.
-
Incubate the plate for 30 minutes at 37°C.
-
-
TSH Stimulation:
-
Prepare a solution of bTSH in HBSS/HEPES containing 1 mM IBMX. The final concentration of bTSH should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate dose-response experiment.
-
Add 50 µL of the bTSH/IBMX solution to the wells. For basal inhibition, add 50 µL of HBSS/HEPES with 1 mM IBMX only.
-
Incubate for 60 minutes at 37°C.[7]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Measurement of Thyroperoxidase (TPO) mRNA Expression
This protocol describes the analysis of TPO mRNA levels in primary human thyrocytes.
Materials:
-
Primary human thyrocytes
-
Thyrocyte culture medium
-
This compound
-
Bovine TSH (bTSH) or Graves' disease patient sera
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human TPO and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human thyrocytes according to standard protocols.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with bTSH or diluted Graves' disease patient sera for a suitable time to induce TPO mRNA expression (e.g., 24 hours). Include appropriate vehicle controls.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for human TPO and a reference gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the TPO mRNA levels in this compound-treated cells to the stimulated control to determine the percentage of inhibition.
-
Visualizations
TSHR Signaling Pathways
Caption: TSHR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for TSHR Inhibition Assay
Caption: Step-by-step workflow for the TSHR inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Drug-Like Antagonist Inhibits Thyrotropin Receptor–Mediated Stimulation of cAMP Production in Graves' Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of NCGC00229600 in frozen stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of NCGC00229600 in frozen stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and stability for this compound stock solutions?
A1: For optimal stability of your this compound stock solutions, we recommend the following storage conditions. Adherence to these guidelines will help ensure the integrity and reproducibility of your experiments.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3] This means it binds to a site on the receptor different from the endogenous ligand (TSH) and reduces the basal signaling activity of the receptor.[3][4] It has been shown to inhibit both TSH-stimulated and thyroid-stimulating antibody (TSAb)-mediated activation of the TSHR, which is relevant in the context of Graves' disease.[1][3][5]
Q3: What factors can influence the stability of this compound in DMSO stock solutions?
A3: Several factors can affect the long-term stability of small molecules like this compound dissolved in DMSO. These include:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.[6]
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, repeated cycling is generally not recommended as it can potentially lead to degradation for some molecules.[7][8]
-
Storage Temperature: Storing at the appropriate low temperature is critical for maintaining compound integrity.[6]
-
Container Material: While studies have shown no significant difference between glass and polypropylene (B1209903) containers for many compounds, using high-quality, tightly sealed vials is important to prevent solvent evaporation and water absorption.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between different batches of stock solution. | Degradation of the compound in older stock solutions. Improper storage conditions. | Prepare fresh stock solutions from powder. Always store aliquots at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | The compound may have a limited solubility in DMSO at lower temperatures. The concentration may be too high. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Sonication can also aid in dissolution.[1] |
| Loss of compound activity over time. | Chemical degradation of the compound. | Perform a stability study to determine the rate of degradation under your specific storage conditions (see Experimental Protocols section). If degradation is confirmed, use the stock solution within the recommended timeframe. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of this compound in DMSO
This protocol outlines a method to quantify the stability of this compound in a frozen DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 reversed-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense small-volume aliquots (e.g., 20 µL) into multiple low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for the initial analysis.
-
Prepare a dilution of the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC and record the peak area of this compound. This will serve as the 100% reference.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 2, 3, and 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution identical to the T=0 sample.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the percentage of remaining compound against time for each storage condition.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the results from a long-term stability study.
| Time Point | % this compound Remaining at -20°C | % this compound Remaining at -80°C |
| T=0 | 100% | 100% |
| 1 Month | 98.5% | 99.8% |
| 2 Months | 95.2% | 99.5% |
| 3 Months | 91.8% | 99.2% |
| 6 Months | Not Recommended | 98.7% |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSHR as a therapeutic target in Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inverse Agonist Activity of NCGC00229600: A Comparative Guide
This guide provides a comprehensive comparison of the inverse agonist activity of NCGC00229600 with other known thyrotropin receptor (TSHR) modulators. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1] By binding to a site within the transmembrane domain of the receptor, it can reduce the basal, constitutive activity of the TSHR and also competitively inhibit TSH-stimulated signaling.[2][3] This mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases characterized by TSHR overactivation, such as Graves' disease.[1][2]
Comparative Analysis of TSHR Inverse Agonists and Antagonists
The following table summarizes the quantitative data on the inhibitory activity of this compound and a selection of other TSHR modulators. The data has been compiled from various studies, and direct comparison should be made with consideration of the different experimental conditions.
| Compound | Mechanism of Action | Target | Assay System | Potency (IC50) | Efficacy (% Inhibition) | Reference |
| This compound | Inverse Agonist | TSHR | Human Thyrocytes | 6.6 µM (TSH-stimulated cAMP) | 72% (TSH-stimulated cAMP) | [3] |
| HEK-EM293-TSHR | - | 53% (basal cAMP at 30 µM) | ProbeChem | |||
| HEK-EM293-TSHR | - | 39 ± 2.6% (GD sera-stimulated cAMP) | [2] | |||
| NCGC00161856 | Inverse Agonist | TSHR | HEK-EM293-TSHR | 3.0 µM (basal cAMP) | - | ProbeChem |
| ML224 (NCGC00242364) | Inverse Agonist | TSHR | HEK293-TSHR | 2.1 µM (TSH-stimulated cAMP) | >85% (TSH-stimulated cAMP) | [4] |
| Org 274179-0 | Inverse Agonist | TSHR | CHO-hTSHR | Nanomolar range | Complete inhibition | [5][6] |
| NIDDK/CEB-52 | Neutral Antagonist | TSHR | HEK-EM293-TSHR | 4.2 µM (TSH-stimulated cAMP) | - | [7] |
| NCGC00242595 | Neutral Antagonist | TSHR | HEK-EM293-TSHR | Micromolar activity | - | [8] |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to be familiar with the TSHR signaling cascade and the general workflow for assessing inverse agonist activity.
TSHR Signaling Pathway
The thyrotropin receptor, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. TSHR can also couple to the Gq alpha subunit, activating the phospholipase C (PLC) pathway. Inverse agonists like this compound reduce the basal activity of these pathways and antagonize agonist-induced signaling.
Caption: TSHR signaling cascade via Gs/cAMP and Gq/PLC pathways.
Experimental Workflow for Validating Inverse Agonist Activity
The following diagram outlines the typical workflow for confirming the inverse agonist properties of a compound like this compound.
Caption: Workflow for validating TSHR inverse agonist activity.
Experimental Protocols
Cell Culture
HEK-EM293 cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B) at 37°C in a humidified atmosphere with 5% CO2.
cAMP Measurement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle.
Materials:
-
HEK293-TSHR cells
-
Test compounds (this compound and comparators)
-
TSH (agonist)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Stimulation buffer
-
Lysis buffer
-
384-well white, low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest and resuspend HEK293-TSHR cells in serum-free medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and TSH in stimulation buffer.
-
-
Assay Performance:
-
For Inverse Agonist Activity (Basal):
-
Remove the culture medium from the cells.
-
Add the serially diluted test compounds to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
For Antagonist Activity (Stimulated):
-
Remove the culture medium from the cells.
-
Add the serially diluted test compounds and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of TSH (typically EC80) to the wells.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the data using a non-linear regression model to determine IC50 values and the percentage of inhibition.
-
Conclusion
The available data demonstrates that this compound is a potent inverse agonist of the TSHR, effectively inhibiting both basal and TSH-stimulated cAMP production. Its micromolar potency is comparable to other reported small molecule TSHR inverse agonists and antagonists, such as NCGC00161856 and ML224 (NCGC00242364). While Org 274179-0 exhibits higher potency in the nanomolar range, this compound represents a valuable tool for studying TSHR biology and a promising lead compound for the development of therapeutics for TSHR-mediated diseases. The provided experimental protocols offer a robust framework for the validation and further characterization of this compound and other potential TSHR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TSHR Antagonists: NCGC00229600 and ANTAG3
For Researchers, Scientists, and Drug Development Professionals
The thyroid-stimulating hormone receptor (TSHR) is a critical target in the management of Graves' disease, an autoimmune disorder characterized by hyperthyroidism. The development of small molecule antagonists for the TSHR represents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent TSHR antagonists, NCGC00229600 and ANTAG3, focusing on their mechanisms of action, potency, and the experimental frameworks used to characterize them.
Mechanism of Action
This compound is distinguished as a small-molecule allosteric inverse agonist of the TSHR.[1] This means it binds to a site on the receptor distinct from the TSH binding site and reduces the basal, constitutive activity of the receptor in addition to antagonizing the effects of TSH and thyroid-stimulating antibodies (TSAbs).[1] Its inhibitory effect on TSH signaling is competitive, despite not directly competing with TSH for binding.[1]
ANTAG3 , also known as NCGC00242364 or ML224, is a selective TSHR antagonist . It effectively inhibits TSH-stimulated signaling pathways.[2] Unlike an inverse agonist, a neutral antagonist like ANTAG3 does not affect the basal activity of the receptor but blocks the action of agonists like TSH.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and ANTAG3, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | ANTAG3 (NCGC00242364/ML224) |
| Mechanism of Action | Allosteric Inverse Agonist | Selective Antagonist |
| IC50 (TSHR) | Not explicitly reported, but at 30 µM, inhibits basal and TSH-stimulated cAMP production by 53%[3] | 2.1 µM[2][4] |
| Selectivity | Selective for TSHR; does not inhibit signaling of prostaglandin (B15479496) D2 receptors which also use the cAMP pathway[3] | Highly selective for TSHR over other glycoprotein (B1211001) hormone receptors like LH and FSH receptors (>30 µM for LH and FSH receptors)[2][4] |
| In Vitro Efficacy | Inhibited cAMP production stimulated by all 30 tested Graves' disease patient sera by an average of 39 ± 2.6%[1] | Effectively inhibits TSH- and TSAb-stimulated signaling[5] |
| In Vivo Efficacy | Not explicitly reported in the provided search results. | Lowers serum free T4 levels and thyroidal mRNAs for TPO and NIS in mice[2][4] |
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for characterizing the function of TSHR antagonists. The general protocol involves the use of a model cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to stably express the human TSHR.
Protocol for ANTAG3:
-
Cell Culture: HEK-EM293 cells stably overexpressing the human TSHR are cultured in a suitable medium.
-
Assay Preparation: Cells are seeded in multi-well plates. Prior to the assay, the growth medium is replaced with a buffer solution.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of ANTAG3.
-
Stimulation: The cells are then stimulated with a fixed concentration of TSH (or another agonist like a thyroid-stimulating antibody) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing chemiluminescence or fluorescence detection.
Protocol for this compound:
The protocol for this compound is broadly similar to that of ANTAG3, utilizing HEK-EM293 cells with stable TSHR expression.[1]
-
Cell Culture and Plating: As described for ANTAG3.
-
Antagonist Incubation: Cells are exposed to different concentrations of this compound.
-
Stimulation: For antagonist activity, cells are stimulated with TSH or patient sera containing TSAbs. For inverse agonist activity, the effect of this compound on basal (unstimulated) cAMP levels is measured.
-
cAMP Measurement: Intracellular cAMP is quantified following cell lysis.
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TSHR Signaling Pathway.
Caption: Mechanism of TSHR Antagonists.
Caption: cAMP Assay Workflow.
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A drug-like antagonist inhibits thyrotropin receptor-mediated stimulation of cAMP production in Graves' orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
NCGC00229600: A Potent and Selective TSHR Inverse Agonist
A comprehensive guide to the specificity of NCGC00229600 for the Thyrotropin Receptor (TSHR) over other G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols.
Developed for researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance against other GPCRs, highlighting its potential as a selective tool for studying TSHR-mediated signaling and as a therapeutic candidate for diseases like Graves' disease.
Summary of Quantitative Data
One key study highlighted that this compound did not inhibit signaling by the prostaglandin (B15479496) D2 receptor, which, like TSHR, utilizes the cAMP signaling pathway. This indicates that the inhibitory action of this compound is specific to the TSHR and not a general effect on the cAMP pathway.
The table below summarizes the known activity of this compound. It is important to note that a broad, quantitative comparison against a comprehensive panel of GPCRs is not yet published.
| Target | Compound | Assay Type | Cell Line | Measured Effect | Potency (IC₅₀) | Reference |
| TSHR | This compound | cAMP Production | HEK-EM293 cells overexpressing human TSHR | Inhibition of basal and TSH-stimulated cAMP production | Not explicitly stated | [3][4][5] |
| TSHR | This compound | Thyroperoxidase (TPO) mRNA expression | Primary human thyrocytes | Inhibition of basal and Graves' disease sera-stimulated TPO mRNA upregulation | Not explicitly stated | [3][4] |
| Prostaglandin D2 Receptor | This compound | cAMP Production | Orbital cells | No inhibition of signaling | Not applicable |
Signaling Pathways and Experimental Workflow
To understand the action of this compound, it is crucial to visualize the TSHR signaling pathway and the experimental workflow used to assess its specificity.
References
A Researcher's Guide to Negative Control Experiments for NCGC00229600 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for studies involving NCGC00229600, a potent allosteric inverse agonist of the thyrotropin receptor (TSHR). Proper negative controls are critical for validating the on-target effects of this compound and ensuring the reliability of experimental findings. This document outlines key experimental setups, detailed protocols, and comparative data to assist in the robust design and interpretation of studies utilizing this compound.
Understanding this compound and its Mechanism of Action
This compound acts as an allosteric inverse agonist of the TSHR.[1][2] This means it binds to a site on the receptor distinct from the thyroid-stimulating hormone (TSH) binding site and reduces the receptor's basal, or constitutive, signaling activity.[1] Its primary mechanism involves the inhibition of the Gs-protein coupled pathway, leading to a decrease in intracellular cyclic AMP (cAMP) production.[1][3] This makes it a valuable tool for studying conditions characterized by TSHR overactivation, such as Graves' disease.[1][3]
Key Negative Control Strategies
To rigorously demonstrate that the observed effects of this compound are due to its specific action on the TSHR, a multi-faceted negative control strategy is recommended. This includes the use of vehicle controls, cell lines lacking the target receptor, and comparison with inactive or alternative antagonists.
Vehicle Control
The most fundamental negative control is the use of a vehicle control. Since this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments, an equivalent concentration of DMSO should be added to control wells or animals. This accounts for any non-specific effects of the solvent on the experimental system.
TSHR-Null Parental Cell Lines
A crucial negative control is the use of the parental cell line from which the TSHR-expressing cells were derived. These cells lack the target receptor and therefore should not exhibit a response to this compound. Commonly used cell lines for studying TSHR signaling include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells engineered to stably express the human TSHR. Comparing the response in TSHR-expressing cells to the parental CHO or HEK293 cells will demonstrate that the effect of this compound is TSHR-dependent.
Inactive Analogs and Alternative Antagonists
The ideal negative control would be a structurally similar but biologically inactive analog of this compound. While a commercially available, confirmed inactive analog of this compound is not readily documented, researchers have synthesized numerous analogs for structure-activity relationship (SAR) studies, with some being inactive.[4] In the absence of a specific inactive analog, comparing the effects of this compound to other TSHR antagonists with different chemical scaffolds can provide valuable insights into the specificity of its action.
Comparative Performance of TSHR Modulators
The following table summarizes the reported potency of this compound and other relevant TSHR modulators. This data can be used to select appropriate concentrations for experiments and for comparative analysis.
| Compound | Type | Target(s) | IC50 / EC50 | Reference |
| This compound | Allosteric Inverse Agonist | TSHR | ~30 µM (inhibition of basal cAMP) | [3] |
| ML224 | Selective Antagonist | TSHR | 2.1 µM | [5] |
| VA-K-14 | Specific Antagonist | TSHR | 12.3 µM | [5] |
| Org 274179-0 | Allosteric Antagonist | TSHR | Nanomolar range | [5] |
| ML-109 | Full Agonist | TSHR | 40 nM | [5] |
| Org41841 | Partial Agonist | TSHR, LHCGR | 7.7 µM (TSHR) | [6] |
Experimental Protocols
Detailed methodologies for key assays are provided below.
TSHR Signaling Pathway and this compound Inhibition
Caption: TSHR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound specificity and efficacy.
Protocol 1: Competitive cAMP Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to TSHR modulation.
Materials:
-
TSHR-expressing cells (e.g., CHO-TSHR or HEK293-TSHR) and parental cells.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
TSH (agonist).
-
DMSO (vehicle).
-
3-isobutyl-1-methylxanthine (IBMX).
-
Competitive cAMP ELISA kit.
-
96-well microplate.
Procedure:
-
Cell Seeding: Seed TSHR-expressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Treatment:
-
Basal Activity: Add this compound at various concentrations or vehicle (DMSO) to the cells and incubate for 30-60 minutes at 37°C.
-
Stimulated Activity: Co-incubate cells with a fixed concentration of TSH (e.g., EC80) and varying concentrations of this compound for 30-60 minutes at 37°C.
-
Negative Controls:
-
Treat TSHR-expressing cells with vehicle only.
-
Treat parental cells with vehicle and this compound.
-
-
-
Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Measurement: Perform the competitive ELISA to determine the intracellular cAMP concentration in each well.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for this compound.
Protocol 2: Thyroid Peroxidase (TPO) mRNA Quantification by qPCR
This protocol measures the expression of a downstream target gene of TSHR signaling.
Materials:
-
TSHR-expressing cells (e.g., primary human thyrocytes or a suitable cell line).
-
Cell culture medium.
-
This compound.
-
TSH.
-
DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for human TPO and a reference gene (e.g., GAPDH or ACTB).
-
SYBR Green qPCR master mix.
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture TSHR-expressing cells and treat with vehicle, this compound, TSH, or a combination of TSH and this compound for a suitable duration (e.g., 24-48 hours) to allow for changes in gene expression.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for TPO and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TPO and the reference gene in each sample.
-
Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
-
By employing these rigorous negative control experiments and detailed protocols, researchers can confidently elucidate the specific effects of this compound on TSHR signaling and contribute to a deeper understanding of its therapeutic potential.
References
- 1. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Allosteric Grip: A Comparative Guide to NCGC00229600 and Other TSHR Modulators
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of NCGC00229600, an allosteric inverse agonist of the thyrotropin receptor (TSHR), with other TSHR modulators. We delve into the experimental data confirming its allosteric binding site and compare its performance, offering valuable insights for the development of new treatments for thyroid-related disorders like Graves' disease.
This compound has been identified as a small-molecule, allosteric inverse agonist of the TSHR.[1][2] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, thyroid-stimulating hormone (TSH), binds.[3][4] This allosteric interaction modulates the receptor's activity, in this case, inhibiting both its basal and TSH-stimulated signaling.[1][5] This mechanism of action makes it a promising candidate for treating conditions characterized by TSHR overactivation, such as Graves' disease.[1]
Performance Comparison of TSHR Allosteric Modulators
| Compound | Modulator Type | Target | Reported IC50/EC50 | Key Findings |
| This compound | Allosteric Inverse Agonist | TSHR | Micromolar range (specific IC50 not detailed) | Inhibits basal and TSH-stimulated cAMP production. Effective against stimulating antibodies in Graves' disease sera.[1][5] |
| VA-K-14 | Allosteric Antagonist | TSHR | IC50 = 12.3 µM | TSHR-specific antagonist.[6] |
| S37a | Allosteric Antagonist | TSHR | Micromolar range | Binds to a novel allosteric site at the interface of the transmembrane domain and the extracellular domain.[7] |
| ML224 (NCGC00242364) | Allosteric Antagonist | TSHR | IC50 = 2.1 µM | Selective TSHR antagonist.[8] |
| Org 274178-0 | Allosteric Antagonist | TSHR | pIC50 = 5.03 | Inhibits cAMP and phospholipase C signaling.[8] |
| MS438 | Allosteric Agonist | TSHR | EC50 = 53 nM | Potent TSHR agonist.[8] |
Experimental Confirmation of the Allosteric Binding Site
The allosteric nature of this compound's binding is confirmed through a combination of radioligand binding assays and functional assays. Crucially, studies have shown that this compound does not compete with radiolabeled TSH for binding to the orthosteric site, a hallmark of allosteric modulators.[5] The binding site for small-molecule allosteric modulators of the TSHR, including this compound, is located within the transmembrane domain (TMD) of the receptor.[3][9][10]
Site-directed mutagenesis and molecular modeling studies have been instrumental in identifying key residues within the TMD that are critical for the binding and action of small-molecule modulators. While the specific amino acid contacts for this compound are not explicitly detailed in published literature, these studies have elucidated two main clusters of residues within the transmembrane helices (TMHs) that form the allosteric binding pocket.[3][10] Cluster I comprises residues in TMHs 3, 4, 5, and extracellular loop 2, while Cluster II includes residues in TMHs 1, 2, and 7.[3][10]
A newly identified allosteric site for the antagonist S37a is located at the interface between the TMD and the extracellular domain, distinct from the previously characterized allosteric pocket within the TMD.[7] This highlights the complexity of allosteric regulation of the TSHR and suggests the potential for developing modulators with different binding modes and functional effects.
Experimental Protocols
Radioligand Binding Assay to Determine Allosteric Binding
Objective: To determine if a test compound (e.g., this compound) binds to the orthosteric or an allosteric site on the TSHR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human TSHR (e.g., HEK-EM293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [¹²⁵I]-TSH).
-
Competition: Add increasing concentrations of the unlabeled orthosteric ligand (positive control for competition) or the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. A displacement of the radioligand by the test compound indicates binding to the orthosteric site. No displacement, as is the case for this compound, suggests binding to an allosteric site.[5]
cAMP Functional Assay to Measure Inverse Agonist Activity
Objective: To quantify the ability of an allosteric inverse agonist to inhibit both basal and TSH-stimulated TSHR activity.
Methodology:
-
Cell Culture: Plate cells stably expressing the human TSHR (e.g., HEK-EM293 or CHO cells) in a 96-well plate and grow to confluence.
-
Assay Conditions:
-
Basal Activity: Treat cells with increasing concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulated Activity: Pre-incubate cells with increasing concentrations of the test compound before adding a sub-maximal concentration of TSH.
-
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value for inhibition of both basal and TSH-stimulated activity.[1]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TSHR signaling pathway and the experimental workflow for confirming allosteric binding.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to confirm allosteric binding and inverse agonism.
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Small-Molecule TSHR Inhibitors for Researchers
A comprehensive guide to the in-vitro and in-vivo performance of leading small-molecule thyroid-stimulating hormone receptor (TSHR) inhibitors, offering a comparative analysis for researchers and drug development professionals.
This guide provides a detailed comparison of several prominent small-molecule inhibitors of the thyroid-stimulating hormone receptor (TSHR), a key target in the treatment of Graves' disease and other thyroid-related disorders. The following sections present a consolidated overview of their performance based on published experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Performance of Small-Molecule TSHR Inhibitors
The efficacy of small-molecule TSHR inhibitors is primarily assessed through their ability to block TSH-mediated signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The following table summarizes the in-vitro potency and selectivity of five notable TSHR inhibitors.
| Compound Name | Alias(es) | Type | In Vitro Potency (IC50) | Selectivity (vs. LH/FSH Receptors) |
| ANTAG3 | NCGC00242364 | Antagonist | 2.1 µM (in TSH-stimulated cAMP assay)[1] | High (>30 µM for LH and FSH receptors)[1] |
| VA-K-14 | - | Antagonist | 12.3 µM (in TSH-inhibition bioassay)[2] | Moderate (10-15% inhibition of LH/FSH receptors at 10 µM)[2] |
| NCGC00229600 | Antag 2 | Inverse Agonist | Inhibits basal and TSH-stimulated cAMP production (53% inhibition at 30 µM)[3] | Information not available |
| NIDDK/CEB-52 | Compound 52 | Neutral Antagonist | Selectively blocks TSH and TSI activation of TSHR[4] | Suppresses LHR activity to a small extent[5] |
| NCGC00161856 | - | Inverse Agonist | First described small-molecule inverse agonist of TSHR[6] | Information not available |
In Vivo Efficacy
Preclinical studies in mouse models provide crucial insights into the therapeutic potential of these inhibitors. The table below outlines key findings from in vivo experiments.
| Compound Name | Animal Model | Key Findings |
| ANTAG3 | TRH-stimulated mice | Lowered serum free T4 by 44%; Reduced thyroperoxidase (TPO) mRNA by 83% and sodium-iodide symporter (NIS) mRNA by 75%.[1] |
| ANTAG3 | M22 (TSAb)-stimulated mice | Lowered serum free T4 by 38%; Reduced TPO mRNA by 40% and NIS mRNA by 73%.[1] |
| This compound | - | In primary human thyrocytes, inhibited basal and Graves' disease sera-induced upregulation of TPO mRNA by 65%.[7] |
| NIDDK/CEB-52 | - | In primary human thyrocytes, inhibited TSH- and TsAb-induced upregulation of TPO mRNA.[8][9] |
TSHR Signaling Pathway
The thyroid-stimulating hormone receptor is a G protein-coupled receptor (GPCR) that, upon activation by TSH, primarily initiates two major signaling cascades: the Gs/cAMP pathway and the Gq/PLC pathway.
References
- 1. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Targeting thyroid diseases with TSH receptor analogs | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A low-molecular-weight antagonist for the human thyrotropin receptor with therapeutic potential for hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of TSH Receptor Antagonism: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, the quest for effective treatments for Graves' disease hinges on the successful in vivo translation of promising in vitro candidates. This guide provides a comparative analysis of in vivo efficacy studies for small molecule antagonists of the thyrotropin receptor (TSHR), with a focus on NCGC00229600 and its alternatives. While in vivo efficacy data for this compound in animal models remains to be published, this guide leverages available data from alternative compounds to provide a comprehensive overview of the current landscape, including experimental protocols and key performance metrics.
This compound has been identified as a potent allosteric inverse agonist of the TSHR in vitro.[1] It effectively inhibits both basal and TSH-stimulated cyclic AMP (cAMP) production, a key signaling pathway in thyroid hormone synthesis.[1] Furthermore, it has been shown to block the stimulatory effects of autoantibodies from Graves' disease patients in human thyrocyte cultures.[1] Despite this promising in vitro profile, publicly available in vivo efficacy studies in animal models of Graves' disease are currently lacking.
To provide a valuable comparative resource, this guide will detail the in vivo performance of other notable small molecule TSHR antagonists that have been evaluated in animal models. These alternatives provide crucial insights into the potential therapeutic utility of this drug class and establish benchmarks for the future preclinical development of compounds like this compound.
Comparative In Vivo Efficacy of TSHR Antagonists
The following tables summarize the available quantitative data from in vivo studies of small molecule TSHR antagonists in animal models of hyperthyroidism. These models typically involve the administration of a TSHR-stimulating antibody (like M22) or thyrotropin-releasing hormone (TRH) to induce a hyperthyroid state.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| ANTAG3 (NCGC00242364) | Female BALB/c Mice (TRH-induced hyperthyroidism) | Serum Free T4, Thyroid Gene Expression (NIS, TPO) | - 44% reduction in serum free T4- 75% reduction in NIS mRNA- 83% reduction in TPO mRNA | [2][3] |
| Female BALB/c Mice (M22-induced hyperthyroidism) | Serum Free T4, Thyroid Gene Expression (NIS, TPO) | - 38% reduction in serum free T4- 73% reduction in NIS mRNA- 40% reduction in TPO mRNA | [2][3] | |
| SP-1351 | Murine Model (activating autoantibody-induced hyperthyroidism) | Thyroid Size, Histology, Serum T4 | - Reduced overall thyroid size- Improved histological parameters (reduced follicular hypertrophy and colloid reduction)- Rapidly attenuated elevated T4 levels | [4] |
| TSHant-1 | Female Sprague Dawley Rats (M22-induced hyperthyroidism) | Serum T4 | - Dose-dependent suppression of M22-stimulated T4 levels | [5] |
| S37a | SWISS (CD1) mice | Pharmacokinetics | - 53% oral bioavailability- Half-life of 2.9 hours | [6] |
Table 1: Summary of In Vivo Efficacy Data for Small Molecule TSHR Antagonists. NIS: Sodium-Iodide Symporter; TPO: Thyroperoxidase.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the induction of hyperthyroidism and the evaluation of TSHR antagonists in rodent models, based on the available literature.
Graves' Disease Animal Model Induction (M22 Antibody)
This protocol describes the induction of a hyperthyroid state using a monoclonal thyroid-stimulating antibody, M22, which mimics the action of autoantibodies in Graves' disease.
-
Animal Model: Female BALB/c mice or Sprague Dawley rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the facility for at least one week prior to the experiment.
-
M22 Administration: A single administration of the M22 antibody is delivered, typically via subcutaneous or intraperitoneal injection, to induce hyperthyroidism.[2][3][5]
-
Monitoring: The development of hyperthyroidism is monitored by measuring serum levels of thyroid hormones (T4 and/or T3) at specified time points after M22 administration.
In Vivo Efficacy Evaluation of a TSHR Antagonist
This protocol outlines the general procedure for assessing the efficacy of a small molecule TSHR antagonist in a previously established animal model of hyperthyroidism.
-
Compound Administration: The test compound (e.g., ANTAG3, SP-1351, TSHant-1) is administered to the hyperthyroid animals. The route of administration (e.g., oral gavage, continuous infusion via osmotic pumps) and dosing regimen are critical parameters.[2][3][4][5]
-
Treatment Period: The duration of treatment can range from a single dose to several days or weeks, depending on the study objectives.[2][3][4]
-
Efficacy Endpoints:
-
Hormone Levels: Blood samples are collected to measure serum concentrations of free and total T4 and T3.
-
Thyroid Gland Analysis: At the end of the study, thyroid glands are often excised, weighed, and processed for histological examination to assess changes in follicular cell size and colloid content.[4]
-
Gene Expression: Thyroid tissue can be used for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key thyroid-specific genes, such as the sodium-iodide symporter (NIS) and thyroperoxidase (TPO).[2][3]
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group to determine the significance of the observed effects.
Visualizing the Path to Efficacy
To better understand the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the TSHR signaling pathway and a typical in vivo experimental workflow.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of TSHR antagonists.
Conclusion
While direct in vivo efficacy data for this compound is not yet available in the public domain, the compound's robust in vitro profile as a TSHR inverse agonist makes it a valuable tool for studying Graves' disease pathology. The in vivo studies of alternative small molecule TSHR antagonists, such as ANTAG3, SP-1351, and TSHant-1, provide compelling evidence that targeting this receptor can effectively ameliorate hyperthyroidism in animal models. These studies establish a clear path for the preclinical development of this compound and other novel TSHR antagonists, highlighting key efficacy endpoints and experimental designs that will be crucial for their translation into clinical candidates for the treatment of Graves' disease.
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. septerna.com [septerna.com]
- 5. crinetics.com [crinetics.com]
- 6. TSHR antagonist S37a | CAS#:2143452-20-2 | Chemsrc [chemsrc.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric inverse agonist NCGC00229600's activity on the thyrotropin receptor (TSHR) versus its potential for cross-reactivity with structurally related glycoprotein (B1211001) hormone receptors, namely the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone receptor (LHR). The data presented is compiled from publicly available research to aid in the evaluation of this compound for its target specificity.
Executive Summary
This compound is a potent and selective allosteric inverse agonist of the thyrotropin receptor (TSHR)[1][2]. As an allosteric modulator, it does not compete with the endogenous ligand, thyroid-stimulating hormone (TSH), for its binding site[1]. This compound has been shown to effectively inhibit both basal and TSH-stimulated adenylyl cyclase activity, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While direct quantitative cross-reactivity data for this compound on FSHR and LHR is not extensively published, studies on closely related analogs developed from the same chemical series provide strong evidence of its high selectivity for TSHR.
TSHR Signaling Pathway and this compound Mechanism of Action
The TSH receptor is a G protein-coupled receptor (GPCR) that, upon binding TSH, primarily couples to the Gs alpha subunit, activating adenylyl cyclase and initiating a signaling cascade that increases intracellular cAMP. This compound, as an inverse agonist, binds to an allosteric site on the TSHR and promotes an inactive conformation of the receptor, thereby reducing its basal and TSH-stimulated signaling.
Quantitative Comparison of Receptor Activity
Direct and comprehensive quantitative data on the cross-reactivity of this compound with FSHR and LHR is limited in the public domain. However, the selectivity of a closely related and structurally similar analog, ANTAG3 (NCGC00242364), has been characterized and serves as a strong surrogate for assessing the selectivity profile of this compound. The parent compound of this chemical series, NCGC00161856, was found to be non-selective, but subsequent chemical modifications led to analogs with high selectivity for TSHR[3].
| Compound | Target Receptor | Assay Type | Metric | Value | Reference |
| ANTAG3 (NCGC00242364) | TSHR | cAMP Inhibition | IC50 | 2.1 µM | [4] |
| LHR | cAMP Inhibition | % Inhibition @ 30 µM | < 15% | [4][5] | |
| FSHR | cAMP Inhibition | % Inhibition @ 30 µM | < 30% | [4][5] | |
| This compound | TSHR | cAMP Inhibition (TSH-stimulated) | % Inhibition | ~53% at 30 µM | |
| This compound | Prostaglandin D2 Receptor | cAMP Signaling | Activity | No inhibition | [6] |
Table 1: Comparative activity of ANTAG3 and this compound on TSHR and related receptors. The data for ANTAG3 strongly suggests a high degree of selectivity for TSHR over LHR and FSHR.
Experimental Protocols
The primary method for assessing the activity of this compound and its analogs on TSHR, FSHR, and LHR is the measurement of intracellular cAMP levels in response to receptor stimulation or inhibition.
cAMP Measurement Assay
Objective: To quantify the effect of a test compound on the intracellular cAMP concentration in cells expressing the target receptor.
Cell Lines:
-
Human Embryonic Kidney (HEK-EM293) cells stably expressing human TSHR, FSHR, or LHR.
-
Primary cultures of human thyrocytes endogenously expressing TSHR.
Materials:
-
Culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
Hanks' Balanced Salt Solution (HBSS).
-
HEPES buffer.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Recombinant human TSH, FSH, or LH.
-
Test compound (this compound).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed the appropriate cell line into 96-well or 384-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with HBSS and pre-incubate with a buffer containing IBMX to prevent cAMP degradation.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the designated wells.
-
Agonist Stimulation: For antagonist/inverse agonist assays, add the respective hormone agonist (TSH, FSH, or LH) to stimulate the receptor. For basal activity measurement, no agonist is added.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Determine the cAMP concentration in the cell lysates using a competitive immunoassay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine IC50 values or percentage inhibition.
Conclusion
References
- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Thyroid-Stimulating Immunoglobulins by NCGC00229600
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NCGC00229600, a small-molecule inhibitor of thyroid-stimulating immunoglobulins (TSIs), with other therapeutic alternatives. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes in the context of Graves' disease.
Introduction to this compound
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that bind to and activate the thyroid-stimulating hormone receptor (TSHR), leading to hyperthyroidism.[1][2] this compound is a small-molecule, allosteric inverse agonist of the TSHR.[1][3][4][5] This means it binds to a site on the receptor different from the TSH and TSI binding site and inhibits both the basal (constitutive) activity of the receptor and the activity stimulated by TSIs.[1][2][5] Its mechanism of action involves restraining the conformational changes required for TSHR activation.[1]
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory performance of this compound and its alternatives against TSHR activation.
Table 1: Inhibitory Activity of this compound
| Assay | Cell Type | Stimulant | Concentration of this compound | Observed Inhibition | Reference |
| cAMP Production | HEK-EM293 cells expressing human TSHR | Sera from 30 Graves' disease patients | 30 µM | 39% ± 2.6% | [1][2][5][6] |
| Thyroperoxidase (TPO) mRNA Upregulation | Primary cultures of human thyrocytes | Sera from Graves' disease patients | 30 µM | 65% ± 2.0% | [1][2][5][6] |
| Basal and TSH-stimulated cAMP production | HEK cells expressing TSHR | TSH | 30 µM | 53% | [7] |
Table 2: Performance of Alternative TSHR Inhibitors
| Inhibitor | Type | Mechanism of Action | Key Performance Data | Reference |
| Org 274179-0 | Small Molecule | Allosteric antagonist of TSHR | IC50 values: 30 nM (vs. bovine TSH), 26 nM (vs. human TSH), 56 nM (vs. M22 TSI mimic) for cAMP response in CHO cells. | [1] |
| K1-70 | Monoclonal Antibody | TSHR blocking antibody | EC50: 851.2 ng/mL for binding to immobilized human TSHR protein. | [7] |
| Teprotumumab | Monoclonal Antibody | IGF-1R blocking antibody, inhibits TSHR signaling | Significantly reduced TSH-provoked IL-6 and IL-8 production in fibrocytes. | [8] |
| ATX-GD-59 | Peptide Immunotherapy | Induces immune tolerance to the TSHR | In a Phase I trial, 70% of subjects showed improvement in hyperthyroidism. | [9][10] |
Signaling Pathway and Experimental Workflow
TSHR Signaling Pathway
Thyroid-stimulating immunoglobulins, like TSH, bind to the TSH receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in thyroid hormone production and thyrocyte growth. The TSHR can also couple to the Gq/11 protein, activating the phospholipase C (PLC) pathway.[12]
Caption: TSH/TSI signaling cascade leading to thyroid stimulation and its inhibition by this compound.
Experimental Workflow for Validating TSHR Inhibitors
The validation of a potential TSHR inhibitor like this compound typically follows a multi-step process, starting with in vitro assays and progressing to more complex cell-based and potentially in vivo models.
Caption: A typical experimental workflow for the validation of TSHR inhibitors.
Experimental Protocols
1. cAMP Production Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP) following the stimulation of the TSH receptor.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
The culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[13][14]
-
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes).
-
TSH or patient serum containing TSIs is added to stimulate the TSHR, and the cells are incubated for an additional period (e.g., 60 minutes) at 37°C.[15]
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[6]
-
2. Thyroperoxidase (TPO) mRNA Quantification via RT-qPCR
This method quantifies the expression of the thyroperoxidase (TPO) gene, a key enzyme in thyroid hormone synthesis, which is upregulated by TSHR activation.
-
Cell Culture: Primary human thyrocytes are cultured in a specialized medium.
-
Experimental Treatment: Cells are treated with the test inhibitor followed by stimulation with TSH or patient sera.
-
RNA Extraction: Total RNA is isolated from the thyrocytes using a suitable method, such as TRIzol reagent or a column-based kit.[16]
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]
-
Quantitative PCR (qPCR):
-
The qPCR reaction is set up using the synthesized cDNA as a template, specific primers for the TPO gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The reaction is performed in a real-time PCR thermal cycler.
-
The expression of TPO mRNA is normalized to a housekeeping gene (e.g., GAPDH or ACTB) to account for variations in RNA input and RT efficiency.
-
The relative quantification of TPO mRNA levels is calculated using the ΔΔCt method.[17][18]
-
Conclusion
This compound demonstrates significant inhibitory activity against TSI-mediated TSHR activation in vitro. Its allosteric inverse agonist mechanism presents a promising approach for the treatment of Graves' disease. When compared to other alternatives, small molecules like Org 274179-0 show higher potency in terms of IC50 values. Monoclonal antibodies such as K1-70 and Teprotumumab offer different mechanisms of action, targeting the TSHR directly or an associated pathway, respectively. Peptide immunotherapy with ATX-GD-59 represents a novel strategy aimed at restoring immune tolerance. The choice of inhibitor for further research and development will depend on the specific therapeutic strategy, desired potency, and route of administration. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel TSHR inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antigen-Specific Immunotherapy with Thyrotropin Receptor Peptides in Graves' Hyperthyroidism: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NCGC00229600
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of NCGC00229600, a potent allosteric inverse agonist of the thyrotropin receptor (TSHR). Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the known chemical properties of this compound, its intended research applications, and the general safety profiles of related quinazolinone derivatives.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is paramount. The primary hazards associated with quinazolinone-based compounds include potential skin, eye, and respiratory irritation. Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves. | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from accidental splashes of the compound in its solid or dissolved form. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area is required. For operations that may generate dust or aerosols, a certified fume hood is mandatory. | To avoid inhalation of the compound, particularly in its powdered form or as an aerosol. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible.
-
Weighing: When weighing the solid compound, do so in a fume hood to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. As noted in experimental protocols, sonication may be required to fully dissolve the compound.
-
Spill Management: In the event of a spill, isolate the area and wear appropriate PPE. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid | -20°C or -80°C | Long-term |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols: Preparation of this compound Solutions
This compound is typically used in a dissolved form for in vitro and in vivo studies. The following protocols detail the preparation of common solutions.[1]
Protocol 1: Preparation of a Suspended Solution
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline. This can be stored at 4°C for one week.
-
To prepare the final solution, use a volumetric ratio of 10% Dimethyl Sulfoxide (DMSO) and 90% of the 20% SBE-β-CD in saline solution.
-
Add the solvents to the solid this compound.
-
Use ultrasonic agitation (sonication) to aid dissolution.
-
This will result in a suspended solution with a solubility of 2.5 mg/mL (5.21 mM), suitable for oral and intraperitoneal injections.[1]
Protocol 2: Preparation of a Clear Solution
-
Prepare a solvent mixture of 10% DMSO and 90% Corn Oil by volume.
-
Add the solvent mixture to the solid this compound.
-
This will yield a clear solution with a solubility of at least 2.5 mg/mL (5.21 mM).[1]
Disposal Plan
All waste containing this compound, in either solid or liquid form, should be treated as chemical waste.
Disposal Procedures:
-
Solid Waste: Collect any solid waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvents from cleaning spills, in a labeled, sealed, and chemically resistant container.
-
Consult Local Regulations: Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
